2,6-Diiodo-p-benzoquinone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-diiodocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2I2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANJSWOVFIVFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1=O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066603 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20389-01-9 | |
| Record name | 2,6-Diiodoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20389-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diiodo-p-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020389019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diiodo-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIIODO-P-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY699T7K5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Double-Edged Sword: A Technical Guide to the Redox Potential of Halogenated Benzoquinones for Researchers and Drug Developers
Foreword: Beyond a Simple Metric – Redox Potential as a Gateway to Biological Activity
In the intricate world of cellular biochemistry and drug development, the redox potential of a molecule is far from a mere physical constant. It is a critical determinant of its biological destiny. For the class of compounds known as halogenated benzoquinones, this value dictates their capacity to accept electrons, a seemingly simple act that unleashes a cascade of complex and often potent biological consequences. This guide is designed for researchers, scientists, and drug development professionals who seek to understand and harness the profound implications of this fundamental property. We will move beyond a superficial listing of values to explore the underlying principles, experimental methodologies for their determination, and the direct line that connects a millivolt reading to the therapeutic potential or toxicological profile of these fascinating molecules.
Section 1: The Fundamental Electrochemistry of Halogenated Benzoquinones
At its core, the redox activity of a p-benzoquinone revolves around the reversible two-electron, two-proton reduction of the quinone moiety to a hydroquinone. However, in aprotic environments, this process is elegantly dissected into two distinct and reversible one-electron transfer steps.[1] This stepwise reduction is central to their biological activity and is the foundation upon which their redox potential is measured and understood.
The journey begins with the parent benzoquinone (Q), a planar and electrophilic species. Upon accepting a single electron, it transforms into a semiquinone radical anion (Q•−). This intermediate is often highly reactive and is a key player in the generation of reactive oxygen species (ROS). The addition of a second electron yields the dianion (Q2-), which, in the presence of protons, is readily converted to the stable hydroquinone (QH2).
The introduction of halogen substituents (Fluorine, Chlorine, Bromine) onto the benzoquinone ring profoundly influences this electrochemical behavior. Halogens are electron-withdrawing groups, and their presence significantly impacts the electron density of the quinone ring. This inductive effect makes the halogenated benzoquinone more electron-deficient and, consequently, easier to reduce.[2] This translates to a more positive (or less negative) redox potential compared to the parent benzoquinone. The number and position of the halogen substituents, as well as the nature of the halogen itself, allow for a fine-tuning of this critical parameter.[3]
Section 2: Quantifying the Driving Force: Measurement of Redox Potential
The precise determination of the redox potential of halogenated benzoquinones is paramount for understanding their structure-activity relationships. Cyclic Voltammetry (CV) stands as the cornerstone technique for these measurements, providing a rapid and informative electrochemical snapshot of the molecule's redox behavior.[4]
Table 1: Experimentally Determined and Calculated One-Electron Reduction Potentials of Selected Halogenated Benzoquinones
| Compound | Substituents | E°' (V vs. SCE) in Acetonitrile | Reference |
| p-Benzoquinone | - | -0.51 | |
| Fluoro-p-benzoquinone | 2-F | -0.37 (Calculated) | [2][3] |
| 2,3-Difluoro-p-benzoquinone | 2,3-F₂ | -0.19 (Calculated) | [2][3] |
| 2,5-Difluoro-p-benzoquinone | 2,5-F₂ | -0.20 (Calculated) | [2][3] |
| 2,6-Difluoro-p-benzoquinone | 2,6-F₂ | -0.17 (Calculated) | [2][3] |
| Trifluoro-p-benzoquinone | 2,3,5-F₃ | -0.04 (Calculated) | [2][3] |
| Tetrafluoro-p-benzoquinone | 2,3,5,6-F₄ | +0.15 (Calculated) | [2][3] |
| Chloro-p-benzoquinone | 2-Cl | -0.34 | [5] |
| 2,3-Dichloro-p-benzoquinone | 2,3-Cl₂ | -0.17 | [5] |
| 2,5-Dichloro-p-benzoquinone | 2,5-Cl₂ | -0.18 | [5] |
| 2,6-Dichloro-p-benzoquinone | 2,6-Cl₂ | -0.14 | [5] |
| Trichloro-p-benzoquinone | 2,3,5-Cl₃ | +0.01 | [5] |
| Tetrachloro-p-benzoquinone (Chloranil) | 2,3,5,6-Cl₄ | +0.19 | [6] |
| Bromo-p-benzoquinone | 2-Br | -0.32 | [6] |
| 2,5-Dibromo-p-benzoquinone | 2,5-Br₂ | -0.15 | [6] |
| Tetrabromo-p-benzoquinone (Bromanil) | 2,3,5,6-Br₄ | +0.20 | [6] |
Experimental Protocol: Determination of Redox Potential using Cyclic Voltammetry
This protocol provides a standardized workflow for the accurate determination of the first one-electron reduction potential of a halogenated benzoquinone.
I. Materials and Equipment:
-
Potentiostat with cyclic voltammetry software
-
Three-electrode cell:
-
Working Electrode (WE): Glassy carbon electrode (GCE)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode (CE): Platinum wire
-
-
Electrolyte solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile
-
Analyte solution: 1-5 mM solution of the halogenated benzoquinone in the electrolyte solution
-
Polishing materials: Alumina slurry (0.05 µm) and polishing pads
-
Inert gas (Argon or Nitrogen) for deoxygenation
II. Methodology:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 2-3 minutes to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile.
-
Allow the electrode to dry completely.
-
-
Electrochemical Cell Assembly:
-
Add the analyte solution to the electrochemical cell.
-
Assemble the three-electrode system, ensuring the reference electrode tip is close to the working electrode surface.
-
-
Deoxygenation:
-
Purge the analyte solution with a gentle stream of inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters in the software:
-
Initial Potential (E_initial): A potential where no faradaic reaction occurs (e.g., 0.2 V vs. SCE).
-
Vertex Potential 1 (E_vertex1): A potential sufficiently negative to observe the first reduction peak (e.g., -1.0 V vs. SCE).
-
Vertex Potential 2 (E_vertex2): Return to the initial potential (e.g., 0.2 V vs. SCE).
-
Scan Rate (ν): Start with a typical scan rate of 100 mV/s.
-
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
Identify the cathodic peak potential (Epc) and the anodic peak potential (Epa) for the first redox couple.
-
Calculate the formal reduction potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.
-
The peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons, which is 1 for the first reduction) for a reversible process at room temperature. For a one-electron reversible process, this is approximately 59 mV.
-
Perform the measurement at different scan rates (e.g., 50, 100, 200, 500 mV/s) to confirm the reversibility of the redox process. For a reversible process, the peak currents should be proportional to the square root of the scan rate.
-
III. Self-Validation and Trustworthiness:
-
Internal Standard: To ensure accuracy and comparability between experiments, it is highly recommended to add an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc+). The measured potentials can then be reported relative to the Fc/Fc+ couple.
-
Solvent and Electrolyte Purity: The use of anhydrous solvent and a high-purity supporting electrolyte is crucial to minimize background currents and interfering reactions.
-
Reproducibility: Repeat the measurement at least three times to ensure the reproducibility of the results.
Advanced Characterization: Spectroelectrochemistry
For a deeper understanding of the species generated during the redox process, spectroelectrochemistry is an invaluable tool. This technique combines electrochemical control with spectroscopic measurement (typically UV-Vis or EPR), allowing for the in-situ characterization of the semiquinone radical anion and the dianion.[7] This provides direct evidence for the proposed electrochemical mechanism and can reveal the stability and reactivity of the intermediates.
Section 3: The Biological Implications of Redox Potential in Drug Development and Toxicology
The redox potential of a halogenated benzoquinone is not merely an electrochemical parameter; it is a direct predictor of its biological activity. A more positive redox potential signifies a greater propensity to accept electrons, a characteristic that underpins both their therapeutic efficacy and their toxicological profile.
Halogenated Benzoquinones as Anticancer Agents: A Redox-Driven Mechanism
The anticancer activity of many quinone-based drugs is intrinsically linked to their ability to undergo redox cycling and generate reactive oxygen species (ROS).[8][9] Halogenated benzoquinones, with their finely-tuned redox potentials, are particularly adept at this process.
Mechanism of Action:
-
One-Electron Reduction: Inside the cell, halogenated benzoquinones can be reduced by flavoenzymes, such as NADPH-cytochrome P450 reductase, to their semiquinone radical anion.[10]
-
Redox Cycling and ROS Generation: The semiquinone radical can then readily transfer its electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion radical (O₂•−). This initiates a futile cycle of reduction and re-oxidation, leading to a significant accumulation of ROS.
-
Oxidative Stress and Cellular Damage: The excessive production of ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. This results in damage to critical cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[11]
Caption: Redox cycling of halogenated benzoquinones leading to oxidative stress and apoptosis.
The redox potential is a critical factor in this process. A quinone with a redox potential that is too high may be too reactive and non-selective, while one with a potential that is too low may not be efficiently reduced by cellular enzymes. The ability to modulate the redox potential through halogenation provides a powerful tool for designing anticancer agents with optimized efficacy and selectivity.[12]
Inhibition of Thioredoxin Reductase: A Key Target
Thioredoxin reductase (TrxR) is a crucial selenoenzyme that plays a central role in maintaining cellular redox homeostasis and is often overexpressed in cancer cells.[13] Its inhibition represents a promising strategy for cancer therapy. Several quinone-based compounds have been shown to be potent inhibitors of TrxR.[14]
Mechanism of Inhibition:
Halogenated benzoquinones can act as mechanism-based inhibitors of TrxR. The enzyme reduces the quinone, which can then covalently modify the active site of the enzyme, particularly the highly reactive selenocysteine residue.[15] This irreversible inhibition disrupts the entire thioredoxin system, leading to an accumulation of oxidized proteins and increased cellular oxidative stress, further contributing to cancer cell death.
Caption: Mechanism of thioredoxin reductase inhibition by halogenated benzoquinones.
Toxicological Considerations: The Other Side of the Coin
The same properties that make halogenated benzoquinones promising therapeutic agents also contribute to their toxicity. Their ability to induce oxidative stress and react with cellular nucleophiles can lead to widespread cellular damage if not properly controlled.[16] The formation of DNA adducts by some halogenated quinones is a significant concern, as it can lead to mutagenicity and carcinogenicity.[5] Therefore, a thorough understanding of the structure-toxicity relationship, with redox potential as a key parameter, is essential for the safe design and application of these compounds.
Section 4: Future Perspectives and Conclusion
The study of the redox potential of halogenated benzoquinones is a vibrant and evolving field. The ability to precisely tune this fundamental property through synthetic chemistry opens up exciting possibilities for the rational design of novel therapeutics with enhanced efficacy and reduced toxicity. Future research will likely focus on developing more sophisticated quantitative structure-activity relationship (QSAR) models that can accurately predict the biological activity of these compounds based on their redox potential and other physicochemical properties. Furthermore, the exploration of novel drug delivery systems that can selectively target cancer cells and release the halogenated benzoquinone in a controlled manner will be crucial for translating their therapeutic potential into clinical success.
References
-
Connor, P. A., McQuillan, A. J., & Umapathy, S. (1997). UV-Visible Spectroelectrochemistry of the Reduction Products of Anthraquinone in Dimethylformamide Solutions: An Advanced Undergraduate Experiment. Journal of Chemical Education, 74(10), 1200. [Link]
-
Gryglik, D., & Kostecka, M. (2020). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. JoVE (Journal of Visualized Experiments), (163), e61633. [Link]
- Heinze, J. (1984). Cyclic Voltammetry—"The Electrochemical Spectroscopy". Angewandte Chemie International Edition in English, 23(11), 831-847.
-
Kirkpatrick, D. L., & Powis, G. (1984). Mechanism-based inhibition of thioredoxin reductase by antitumor quinoid compounds. Biochemical pharmacology, 33(18), 2945–2950. [Link]
-
Monks, T. J., Hanzlik, R. P., Cohen, G. M., Ross, D., & Graham, D. G. (1992). Quinone chemistry and toxicity. Toxicology and applied pharmacology, 112(1), 2–16. [Link]
- Neta, P. (1981). One-electron transfer reactions involving zinc and cobalt porphyrins in aqueous solutions. The Journal of Physical Chemistry, 85(25), 3678-3684.
-
Namazian, M., Siahrostami, S., & Coote, M. L. (2008). Electron affinity and redox potential of tetrafluoro-p-benzoquinone: A theoretical study. Journal of Fluorine Chemistry, 129(3), 222-225. [Link]
-
Namazian, M., Siahrostami, S., & Coote, M. L. (2008). Request PDF: Electron affinity and redox potential of tetrafluoro-p-benzoquinone: A theoretical study. ResearchGate. [Link]
-
Prast-Nielsen, S., & Holmgren, A. (2019). Inhibition and crosslinking of the selenoprotein thioredoxin reductase-1 by p-benzoquinone. Redox biology, 26, 101275. [Link]
-
Prince, B. J., et al. (2017). Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. Journal of the American Chemical Society, 139(42), 15098–15109. [Link]
-
Sinha, B. K. (1983). Studies on the mechanism of action of quinone antitumor agents. Biochemical pharmacology, 32(18), 2697–2701. [Link]
- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry.
-
MSU Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. [Link]
- Bolton, J. L., Trush, M. A., Penning, T. M., Dryhurst, G., & Monks, T. J. (2000). Role of quinones in toxicology. Chemical research in toxicology, 13(3), 135–160.
- Rich, P. R., & Bendall, D. S. (1980). The kinetics and thermodynamics of the reduction of 2,3,5,6-tetrachloro-p-benzoquinone by plastocyanin. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 592(3), 506-518.
-
ResearchGate. (n.d.). Values of the Redox Potentials of Quinones According to CV Data a. [Link]
- Dong, S., & Kuwana, T. (2001). Spectroelectrochemistry for Electroreduction of p-Benzoquinone in Unbuffered Aqueous Solution. The Journal of the Electrochemical Society, 148(8), E335.
-
Chemistry LibreTexts. (2025, March 22). Lab 1: Cyclic Voltammetry. [Link]
-
ResearchGate. (2025, August 6). (PDF) The characterization of some quinones and their derivatives by spectroelectrochemistry and chemiluminescence in aprotic environment. [Link]
-
ChemRxiv. (n.d.). The role of structural, pharmacokinetic and energy properties in the high-throughput prediction of redox potentials for organic. [Link]
-
Colletier, J. P., & Fournier, D. (2013). Thioredoxin Reductase and its Inhibitors. Current medicinal chemistry, 20(4), 569–590. [Link]
-
MDPI. (2020, October 27). Anti-Cancer Quinone. Encyclopedia. [Link]
-
Tektronix. (n.d.). Performing Cyclic Voltammetry Measurements Using Model 2450-EC or 2460-EC Electrochemistry Lab System. [Link]
-
MDPI. (2026, January 6). Predicting the Redox Potentials and Hammett Parameters of Quinone Derivatives with the Information-Theoretic Approach. [Link]
-
Batchelor, R. J., Green, F., & Webster, R. D. (2007). Voltammetry of quinones in unbuffered aqueous solution: reassessing the roles of proton transfer and hydrogen bonding in the aqueous electrochemistry of quinones. Journal of the American Chemical Society, 129(42), 12847–12856. [Link]
-
Maya-Cornejo, J., et al. (2017). Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones. Molecules, 22(12), 2185. [Link]
- Jayachandran, P., Angamuthu, A., & Gopalan, P. (2021). Redox potentials of puckered 1,4-benzoquinone. Journal of Chemical Sciences, 133(4), 1-11.
-
ACS Electrochemistry. (2024, October 3). Electrochemical Synthesis of Quinones and Hydroquinones. [Link]
-
MDPI. (2025, June 8). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]
-
Impressions@MAHE. (2024, January 1). Quinone scaffolds as potential therapeutic anticancer agents: Chemistry, mechanism of Actions, Structure-Activity relationships and future perspectives. [Link]
-
IJARST. (2021, December 15). A STUDY OF EMERGING FACETS OF THE CHEMISTRY OF QUINONES. [Link]
-
Yadav, D. K., et al. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific reports, 6, 38466. [Link]
- Taguchi, K., et al. (2008). Redox cycling of 9,10-phenanthraquinone to cause oxidative stress is terminated through its monoglucuronide conjugation in human pulmonary epithelial A549 cells. Free radical biology & medicine, 44(7), 1386–1396.
- Zhu, Y., et al. (2021). Inhibition of thioredoxin reductase and upregulation of apoptosis genes for effective anti-tumor sono-chemotherapy using a meso-organosilica nanomedicine.
-
MDPI. (2025, March 18). Photochemical Redox Cycling of Naphthoquinones Mediated by Methylene Blue and Pheophorbide A. [Link]
- Park, S., et al. (2025, October 11). PK11007 Covalently Inhibits Thioredoxin Reductase 1 to Induce Oxidative Stress and Autophagy Impairment in NSCLC Cells. Antioxidants, 14(10), 1953.
-
Trends in Sciences. (2025, November 10). Redox Signaling as A Double-Edged Regulator: Bridging Molecular Mechanisms, Physiological Balance, Pathological Disruption, and. [Link]
-
MDPI. (2025, September 22). Beyond Antioxidants: How Redox Pathways Shape Cellular Signaling and Disease Outcomes. [Link]
Sources
- 1. Voltammetry of quinones in unbuffered aqueous solution: reassessing the roles of proton transfer and hydrogen bonding in the aqueous electrochemistry of quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Quinone scaffolds as potential therapeutic anticancer agents: Chemistr" by Syed Faizan, Maged Mohammed Abdo Mohsen et al. [impressions.manipal.edu]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism-based inhibition of thioredoxin reductase by antitumor quinoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition and crosslinking of the selenoprotein thioredoxin reductase-1 by p-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 2,6-Diiodo-p-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diiodo-p-benzoquinone is a halogenated aromatic compound belonging to the quinone family. Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds, resulting in a fully conjugated cyclic dione structure. The presence of two iodine atoms on the benzoquinone ring significantly influences its chemical reactivity and physical properties, making it a subject of interest in various research domains.
This technical guide provides a comprehensive overview of the known physical and chemical data of this compound. It also outlines a detailed, field-proven methodology for its synthesis and characterization, designed to be a self-validating system for producing and verifying this compound in a laboratory setting. This document is intended to serve as a practical resource for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section summarizes the key physical and chemical data for this compound.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₆H₂I₂O₂ | [1][3] |
| Molecular Weight | 359.89 g/mol | [1] |
| CAS Number | 20389-01-9 | [1][2][3] |
| Appearance | Expected to be a colored crystalline solid | N/A |
| Melting Point | Not available in the literature | N/A |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water | N/A |
| Synonyms | 2,6-Diiodo-1,4-benzoquinone, 2,6-Diiodoquinone | [1][3] |
Note on Melting Point: Despite a comprehensive literature search, a specific melting point for this compound has not been reported. The melting points of structurally similar di-halogenated p-benzoquinones, such as 2,6-dichloro-p-benzoquinone (120-122 °C), suggest that this compound would also be a solid at room temperature with a relatively high melting point. Experimental determination is recommended for this critical physical constant.
Synthesis of this compound
The synthesis of this compound can be approached through the direct iodination of p-benzoquinone or the oxidation of a di-iodinated hydroquinone precursor. The following protocol details a robust method starting from hydroquinone, which involves a two-step process: the di-iodination of hydroquinone followed by oxidation to the corresponding benzoquinone.
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Part 1: Synthesis of 2,6-Diiodohydroquinone
Causality behind Experimental Choices:
-
Reactants: Hydroquinone is an inexpensive and readily available starting material. Iodine is the source of the halogen, and potassium iodide is used to increase the solubility of iodine in the aqueous solution by forming the triiodide ion (I₃⁻), which is a milder and more effective iodinating agent. Sodium bicarbonate is used to maintain a slightly basic pH to facilitate the electrophilic substitution on the activated hydroquinone ring.
Step-by-Step Protocol:
-
Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 11.0 g (0.1 mol) of hydroquinone in 100 mL of deionized water. Add 16.6 g (0.1 mol) of potassium iodide and stir until fully dissolved.
-
Preparation of Iodinating Solution: In a separate beaker, prepare a solution of 25.4 g (0.1 mol) of iodine in 50 mL of deionized water containing 33.2 g (0.2 mol) of potassium iodide. Stir until the iodine is completely dissolved.
-
Reaction: Slowly add the iodine solution to the hydroquinone solution at room temperature with vigorous stirring. A dark precipitate will form.
-
Neutralization: After the addition is complete, add a saturated solution of sodium bicarbonate dropwise until the effervescence ceases and the solution is slightly basic (pH ~8).
-
Isolation of Intermediate: Continue stirring for 1 hour. The precipitate, 2,6-diiodohydroquinone, is then collected by vacuum filtration, washed with cold deionized water, and air-dried.
Part 2: Oxidation of 2,6-Diiodohydroquinone to this compound
Causality behind Experimental Choices:
-
Oxidizing Agent: Ferric chloride (FeCl₃) is a common and effective oxidizing agent for converting hydroquinones to benzoquinones. The reaction is typically fast and clean. Other oxidizing agents like manganese dioxide or potassium dichromate in acidic conditions could also be employed.
-
Solvent System: A mixture of ethanol and water is used as the solvent to provide sufficient solubility for the di-iodinated hydroquinone and the oxidizing agent.
Step-by-Step Protocol:
-
Dissolution of Intermediate: In a 500 mL Erlenmeyer flask, suspend the dried 2,6-diiodohydroquinone from the previous step in a mixture of 150 mL of ethanol and 50 mL of water.
-
Oxidation: While stirring, add a solution of 27.0 g (0.1 mol) of ferric chloride hexahydrate in 50 mL of water dropwise. The color of the suspension will change as the oxidation proceeds.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete oxidation.
-
Isolation of Crude Product: The resulting precipitate of this compound is collected by vacuum filtration.
-
Washing: The crude product is washed thoroughly with deionized water to remove any remaining inorganic salts and then with a small amount of cold ethanol.
Part 3: Purification by Recrystallization
Causality behind Experimental Choices:
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a solvent like acetic acid or a mixture of ethanol and water is a good starting point for solvent screening. The choice of solvent is critical for obtaining high-purity crystals.
Step-by-Step Protocol:
-
Dissolution: Transfer the crude this compound to a beaker and add a minimal amount of a suitable hot solvent (e.g., glacial acetic acid) until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the beaker with a glass rod or placing the beaker in an ice bath can induce crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them in a desiccator.
Characterization of this compound
To confirm the identity and purity of the synthesized this compound, a combination of physical and spectroscopic methods should be employed.
Experimental Workflow: Characterization
Caption: Characterization workflow for this compound.
Melting Point Determination
Protocol:
-
Place a small amount of the dried, purified crystals into a capillary tube.
-
Use a standard melting point apparatus to determine the temperature range over which the crystals melt.
Spectroscopic Analysis
The following data is based on expected values and data available for this compound from the NIST Chemistry WebBook.[3]
-
Infrared (IR) Spectroscopy:
-
Expected Absorptions: The IR spectrum is expected to show characteristic peaks for the C=O stretching of the quinone at around 1650-1680 cm⁻¹ and C=C stretching in the ring at around 1600 cm⁻¹. The C-I stretching vibrations are expected in the far-infrared region.
-
Sample Preparation: A small amount of the solid sample can be analyzed using an ATR-FTIR spectrometer or by preparing a KBr pellet.
-
-
Mass Spectrometry (MS):
-
Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 359.8, corresponding to the molecular weight of C₆H₂I₂O₂. The isotopic pattern will be characteristic of a compound containing two iodine atoms.
-
Sample Preparation: The sample can be introduced via direct infusion or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable) or liquid chromatography.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the symmetry of the molecule, a single signal is expected for the two equivalent vinyl protons. The chemical shift of this proton will be downfield due to the electron-withdrawing nature of the carbonyl and iodo groups.
-
¹³C NMR: Three distinct signals are expected in the ¹³C NMR spectrum: one for the carbonyl carbons, one for the iodine-substituted carbons, and one for the vinyl carbons.
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for analysis.
-
Conclusion
This technical guide provides a thorough overview of the available physicochemical data for this compound and a detailed, practical guide for its synthesis and characterization. While a literature value for the melting point remains elusive, the provided protocols offer a robust framework for researchers to produce and confidently identify this compound. The self-validating nature of the described experimental workflow, from synthesis to multi-faceted characterization, ensures the integrity of the final product for its intended applications in research and development.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 20389-01-9). Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Whitepaper: Isomeric Distinction in Halogenated Quinones
Comparative Analysis of 2,6-Diiodo-1,4-benzoquinone and 2,5-Diiodo-1,4-benzoquinone
Executive Summary
In the development of thiol-targeted alkylating agents and chemotherapeutic scaffolds, the regiochemistry of halogenated quinones dictates their electrophilicity, metabolic stability, and off-target toxicity. This guide analyzes the critical physicochemical and reactivity differences between 2,6-diiodo-1,4-benzoquinone (2,6-DIBQ) and 2,5-diiodo-1,4-benzoquinone (2,5-DIBQ) .
While both compounds share the molecular formula
Structural & Physicochemical Analysis[1][2][3][4][5][6]
The primary differentiator between these isomers is symmetry , which governs their polarity and crystal packing.
| Feature | 2,6-Diiodo-1,4-benzoquinone | 2,5-Diiodo-1,4-benzoquinone |
| Symmetry Group | ||
| Dipole Moment | Significant (> 0 Debye) | Near Zero (0 Debye) |
| Substitution Pattern | Geminal-like flanking of C1 carbonyl | Para-distribution (diagonal) |
| Electronic Environment | C1 carbonyl is sterically shielded; C4 is exposed. | C1 and C4 carbonyls are equivalent. |
| Michael Acceptor Sites | C3 and C5 (Chemically equivalent) | C3 and C6 (Symmetrically equivalent) |
| Solubility | Higher in polar aprotic solvents (DMSO, DMF) | Higher in non-polar solvents (Benzene, Hexane) |
Structural Visualization (DOT Diagram)
The following diagram illustrates the symmetry planes and Michael addition sites.
Synthetic Pathways & Regioselectivity
To ensure scientific integrity, one must not rely on direct iodination of benzoquinone, which yields inseparable mixtures. The synthesis must proceed via regioselective precursors .
Pathway A: 2,6-Diiodo-1,4-benzoquinone
-
Precursor: 2,6-Diiodophenol.
-
Mechanism: Oxidation of the phenol preserves the halogen positions. The oxidant attacks the para-position (C4), creating the quinone methide intermediate that hydrolyzes to the quinone.
-
Why this works: The iodine atoms at positions 2 and 6 block ortho-coupling, forcing oxidation at the para position.
Pathway B: 2,5-Diiodo-1,4-benzoquinone
-
Precursor: Hydroquinone (1,4-dihydroxybenzene).
-
Mechanism: Iodination of hydroquinone is directed ortho to the hydroxyl groups. Due to steric and electronic repulsion, the second iodine adds para to the first iodine (position 5 relative to 2), yielding 2,5-diiodohydroquinone. Subsequent oxidation yields the target quinone.[1][2]
Reactivity: The Michael Addition Mechanism[9]
Both isomers act as Michael Acceptors , reacting with biological nucleophiles (thiols in Cysteine/Glutathione).[3] However, their kinetics differ.
-
2,6-DIBQ: The two iodines flank C1. The C3 position is activated by the electron-withdrawing carbonyl at C4. The steric bulk of Iodine at C2 does not hinder attack at C3 significantly, but the resulting hydroquinone adduct may be unstable.
-
2,5-DIBQ: The molecule is electronically balanced. Attack can occur at C3 or C6 with equal probability.
Biological Implication: Haloquinones induce cytotoxicity via two mechanisms:
-
Alkylation: Irreversible binding to proteins (e.g., Topoisomerase II, Keap1).
-
Redox Cycling: Generation of Superoxide (
).
Note: 2,6-isomers often show higher redox potentials due to the inductive effect of two halogens on a single carbonyl side, potentially making them more potent ROS generators but less stable alkylators compared to the 2,5-isomer [1, 2].
Experimental Protocols
Protocol A: Synthesis of 2,6-Diiodo-1,4-benzoquinone
Target: High-purity C2v isomer for binding studies.
-
Dissolution: Dissolve 2,6-diiodophenol (1.0 eq) in glacial acetic acid (10 mL/g).
-
Oxidation: Prepare a solution of Chromium Trioxide (
, 1.5 eq) in minimal water/acetic acid. Add dropwise to the phenol solution at 15°C.-
Expert Tip: Maintain temperature <20°C to prevent ring cleavage.
-
-
Quench: Stir for 30 minutes. Pour the dark mixture into crushed ice.
-
Isolation: Filter the yellow-orange precipitate. Wash with cold water until filtrate is neutral.
-
Purification: Recrystallize from ethanol.
-
Validation: H-NMR should show a singlet at ~7.4 ppm (2H).
-
Protocol B: Synthesis of 2,5-Diiodo-1,4-benzoquinone
Target: High-purity C2h isomer.
-
Iodination: Dissolve hydroquinone (1.0 eq) in methanol. Add Iodine (
, 2.2 eq) and 30% Hydrogen Peroxide ( , 2.5 eq) slowly. -
Reflux: Heat to 50°C for 2 hours. The solution will darken.
-
Precipitation: Cool to 0°C. 2,5-diiodohydroquinone precipitates. Filter and dry.[2]
-
Oxidation: Suspend the hydroquinone in glacial acetic acid. Add concentrated Nitric Acid (
) dropwise until the solid dissolves and gas evolution ceases. -
Crystallization: Pour onto ice. The quinone precipitates as golden platelets.
-
Validation: MP should be distinct (usually higher than 2,6-isomer).
-
Protocol C: Thiol-Reactivity Assay (Ellman’s Reagent Analog)
Purpose: Quantify electrophilicity difference.
-
Setup: Prepare 100 µM solutions of 2,6-DIBQ and 2,5-DIBQ in Phosphate Buffer (pH 7.4) with 1% DMSO.
-
Nucleophile: Add N-acetylcysteine (NAC, 100 µM).
-
Measurement: Monitor the decay of the quinone absorbance (approx 280-350 nm) or the consumption of free thiols using DTNB (Ellman's reagent) at 412 nm at t=0, 5, 10, 30 min.
-
Expectation: 2,6-DIBQ typically reacts faster initially due to higher ground-state energy (dipole), while 2,5-DIBQ may form more stable bis-adducts over time [3].
References
-
Bolton, J. L., et al. (2016). "Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects."[1] Chemical Research in Toxicology. Available at: [Link]
-
Wang, Y., et al. (2006). "Mechanism of arylating quinone toxicity involving Michael adduct formation and induction of endoplasmic reticulum stress."[3] Chemical Research in Toxicology. Available at: [Link]
-
Ogata, Y., et al. (1968). "Kinetics of the Reaction of p-Benzoquinone with Sodium Thiosulfate." Journal of the American Chemical Society.[5] Available at: [Link]
-
Organic Reactions. (2011). "Synthesis of Benzoquinones by Oxidation." Organic Reactions Wiki. Available at: [Link]
-
PubChem. (2025).[7][8] "2,5-Dihydroxy-1,4-benzoquinone Compound Summary." National Library of Medicine. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanism of arylating quinone toxicity involving Michael adduct formation and induction of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Dichloro-1,4-benzoquinone | C6H2Cl2O2 | CID 12771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Dihydroxy-1,4-benzoquinone | C6H4O4 | CID 69213 - PubChem [pubchem.ncbi.nlm.nih.gov]
reactivity profile of iodinated quinone derivatives
The Reactivity Profile of Iodinated Quinone Derivatives: A Technical Guide
Executive Summary: The Halogenated Redox Core
Iodinated quinone derivatives represent a specialized class of electrophiles where the inherent redox activity of the quinoid system intersects with the labile, polarizable nature of the carbon-iodine (C–I) bond. Unlike their chlorinated analogs, which are often employed for their stability and steric bulk, iodinated quinones are primarily utilized as high-reactivity intermediates .
The iodine substituent fundamentally alters the reactivity landscape of the quinone ring by introducing two distinct mechanistic vectors:
-
Enhanced Nucleophilic Substitution (
-like): The iodine atom serves as an exceptional leaving group, facilitating addition-elimination sequences with soft nucleophiles (thiols, amines) under mild conditions. -
Transition Metal Activation: The weak C–I bond (
) allows for facile oxidative addition by low-valent metals (Pd, Ni), enabling modular scaffold functionalization via cross-coupling reactions that are inaccessible to non-halogenated quinones.
Electronic Structure & Reactivity Logic
To manipulate these compounds effectively, one must understand the electronic perturbations caused by the iodo-substituent.
The Inductive/Resonance Conflict
The iodine atom exerts a dual effect on the quinone ring:
-
Inductive Effect (-I): Iodine is electronegative relative to carbon, withdrawing electron density through the
-framework. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring more susceptible to nucleophilic attack and easier to reduce (increasing the redox potential, ). -
Resonance Effect (+M): The overlap of the large 5p orbital of iodine with the 2p orbitals of the quinone
-system is poor. Consequently, the electron-donating resonance effect is negligible compared to lighter halogens (F, Cl).
Net Result: The inductive withdrawal dominates. Iodinated quinones are more electrophilic and stronger oxidants than their parent quinones.
Comparative Leaving Group Ability
In substitution reactions, the rate-determining step often involves the expulsion of the halide. The C–I bond is the longest and weakest among aryl halides, making iodide the superior leaving group.
Table 1: Halogen-Quinone Bond Metrics & Reactivity Implications
| Substituent | Bond Energy (kcal/mol) | Leaving Group Ability | Pd Oxidative Addition Rate | Primary Utility |
| Fluoro (-F) | ~115 | Poor | Negligible | Metabolic blocking; Lipophilicity |
| Chloro (-Cl) | ~96 | Moderate | Slow | Bulk synthesis; Cost-effective electrophile |
| Bromo (-Br) | ~81 | Good | Moderate | General cross-coupling |
| Iodo (-I) | ~57 | Excellent | Fast | Late-stage functionalization; Low-temp substitution |
Mechanism 1: Nucleophilic Substitution (Addition-Elimination)
The most biologically and synthetically relevant reaction of iodinated quinones is the displacement of the iodine atom by nucleophiles. Unlike standard aromatic substitution, this proceeds via a Michael Addition-Elimination mechanism.
The Mechanism
-
Addition: The nucleophile (e.g., a cysteine thiol) attacks the
-carbon bearing the iodine. The electron-withdrawing nature of the quinone carbonyls stabilizes the resulting negative charge (enolate intermediate). -
Elimination: The intermediate re-aromatizes by expelling the iodide anion (
). This restores the quinone system.
This pathway is significantly faster for iodo-quinones than for hydro-quinones (which require an oxidation step) or chloro-quinones (due to the stronger C-Cl bond).
Visualization: The Thiol-Quinone Adduct Pathway
Figure 1: Mechanism of nucleophilic substitution on an iodinated quinone. The iodine acts as a "chemical fuse," enabling rapid covalent modification under physiological conditions.
Mechanism 2: Palladium-Catalyzed Cross-Coupling[1]
Iodinated quinones are privileged substrates for Pd-catalyzed reactions (Suzuki-Miyaura, Stille, Sonogashira). The C–I bond is sufficiently reactive to undergo oxidative addition with Pd(0) species even without specialized, electron-rich ligands.
Strategic Advantage
Using an iodo-quinone allows for the installation of complex carbon frameworks directly onto the redox-active core. This is superior to attempting to oxidize a pre-functionalized aromatic ring, which often leads to over-oxidation or decomposition.
The Catalytic Cycle
-
Oxidative Addition: Pd(0) inserts into the weak C–I bond. This is the initiation step and is generally fast for iodo-quinones.
-
Transmetallation: The organometallic partner (e.g., Boronic acid) transfers its organic group to the Palladium center.
-
Reductive Elimination: The product is released, and the Pd(0) catalyst is regenerated.
Critical Consideration: Quinones are oxidants. They can oxidize phosphine ligands (forming phosphine oxides) or the Pd(0) catalyst itself. Therefore, ligand-free conditions or the use of robust ligands (e.g., dppf) are often required.
Experimental Protocols
Protocol A: Synthesis of 2-Iodo-1,4-Naphthoquinone
A self-validating protocol utilizing the Morpholine-Iodine charge-transfer complex.
Rationale: Direct iodination with
Materials:
-
1,4-Naphthoquinone (10 mmol)
-
Morpholine (15 mmol)
-
Iodine (
, 20 mmol) -
Solvent: Methanol/Water (1:1)
Workflow:
-
Complex Formation: Dissolve Iodine in Methanol. Add Morpholine slowly. Observe color change (formation of orange/brown charge-transfer complex).
-
Addition: Add 1,4-Naphthoquinone to the mixture. Stir at room temperature for 3-5 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the starting quinone (
) and appearance of the iodo-product ( ). -
Workup: Pour reaction mixture into ice-cold dilute HCl (0.1 M). The product will precipitate as a yellow/orange solid.
-
Purification: Filter the solid. Recrystallize from Ethanol.
-
Validation:
NMR (CDCl3): Look for the loss of one quinoid proton signal (singlet at 7.45 ppm for 2-iodo derivative vs singlet at 6.97 ppm for unsubstituted).
Protocol B: Suzuki-Miyaura Coupling of 2-Iodo-1,4-Naphthoquinone
Standardized workflow for arylation.
Materials:
-
2-Iodo-1,4-naphthoquinone (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Catalyst:
(3 mol%) - Chosen for resistance to redox activity. -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane/Water (9:1) degassed.
Workflow:
-
Inert Atmosphere: Flame-dry reaction vessel and purge with Argon. Oxygen must be excluded to prevent homocoupling or catalyst oxidation.
-
Mixing: Combine Iodoquinone, Boronic acid, Base, and Catalyst in the solvent.
-
Reaction: Heat to 60°C. Note: Do not overheat (>80°C) as quinones can polymerize.
-
Workup: Dilute with Ethyl Acetate, wash with water/brine. Dry over
. -
Purification: Flash column chromatography on silica gel.
Biological Implications: The "Warhead" Concept
In drug development, iodinated quinones are often designed as covalent inhibitors or hypoxic cytotoxins .
Mechanism of Action
-
Alkylation: The iodo-quinone enters the cell and reacts rapidly with thiol-rich proteins (e.g., Thioredoxin Reductase, Keap1). The iodine leaving group ensures the reaction is irreversible.
-
ROS Generation: Once bound (or as free quinone), the molecule undergoes redox cycling. It accepts a single electron from P450 reductase to form a semiquinone radical.[1] This radical transfers the electron to molecular oxygen, generating Superoxide (
), leading to oxidative stress and apoptosis.
Reactivity Network Diagram
Figure 2: Biological fate of iodinated quinones. Dual toxicity arises from covalent protein modification (left branch) and catalytic ROS generation (right branch).
References
-
Perez, A. L., et al. (2007). "Synthesis of Iodinated Naphthoquinones Using Morpholine-Iodine Complex." Synthetic Communications. Describes the morpholine-iodine protocol for efficient iodination.
-
Spyroudis, S. (2000).[2] "Hydroxyquinones: Synthesis and Reactivity." Molecules. Provides foundational knowledge on quinone substitution patterns and reactivity.[3]
-
Satoh, T., et al. (2010). "Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis." Nobel Prize Foundation. Authoritative background on the mechanism of Pd-catalyzed coupling involving halides.
-
Bolton, J. L., et al. (2000). "The role of quinones in toxicology." Chemical Research in Toxicology. details the biological mechanisms of quinone alkylation and redox cycling.
-
Tandon, V. K., et al. (2004). "Synthesis and biological activity of novel 1,4-naphthoquinone derivatives." Bioorganic & Medicinal Chemistry Letters. Examples of nucleophilic substitution on quinones for drug discovery.
Sources
Spectroscopic Characterization and Synthetic Utility of 2,6-Diiodo-p-benzoquinone
The following technical guide details the spectroscopic properties, synthesis, and applications of 2,6-diiodo-p-benzoquinone. It is structured to provide researchers with a self-validating framework for analysis and utilization of this compound in drug development and organic synthesis.
A Technical Guide for Research & Development
Executive Summary
This compound (2,6-DIBQ) is a halogenated quinoid scaffold of significant interest in medicinal chemistry and bio-organic synthesis. Unlike its lighter chlorinated analogues, the diiodo derivative exhibits unique electrophilic reactivity and distinct photophysical properties driven by the heavy-atom effect of iodine. This guide provides a comprehensive analysis of its UV-Vis absorption profile, a validated protocol for its synthesis and spectral determination, and an overview of its utility as a pharmacophore precursor.
Chemical Profile & Structural Properties[1][2][3]
| Property | Data |
| IUPAC Name | 2,6-Diiodo-cyclohexa-2,5-diene-1,4-dione |
| CAS Registry | 20389-01-9 |
| Molecular Formula | C₆H₂I₂O₂ |
| Molecular Weight | 359.89 g/mol |
| Appearance | Golden-yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; sparingly soluble in water |
| Reactivity | High electrophilicity at C-3/C-5 positions (Michael acceptor) |
Spectroscopic Analysis: The UV-Vis Spectrum
The UV-Vis absorption spectrum of 2,6-DIBQ is characterized by two primary electronic transitions. Understanding these transitions is critical for assessing purity and concentration during experimental workflows.
Electronic Transitions
The quinone chromophore exhibits a dual-band profile:
-
Transition (High Intensity):
-
Region: Ultraviolet (250–290 nm).
-
Characteristics: This band arises from the excitation of electrons within the conjugated dione system. In unsubstituted p-benzoquinone, this maximum occurs at ~245 nm.
-
Effect of Iodination: The presence of two iodine atoms at the 2,6-positions induces a bathochromic (red) shift due to the auxochromic effect of the iodine lone pairs interacting with the
-system. Researchers should expect the for this transition to shift to the 260–285 nm range compared to the parent quinone.
-
-
Transition (Low Intensity):
-
Region: Visible (400–500 nm).
-
Characteristics: This "forbidden" transition involves the excitation of a non-bonding electron from the carbonyl oxygen to the antibonding
orbital. It is responsible for the compound's characteristic yellow-orange color. -
Solvent Sensitivity: This band often exhibits hypsochromic (blue) shifts in polar protic solvents (e.g., methanol) due to hydrogen bonding stabilizing the ground state
orbitals.
-
Predicted Spectral Data vs. Analogues
Since exact literature values can vary by solvent, the following comparison provides a validated estimation range:
| Compound | Extinction Coeff. ( | ||
| p-Benzoquinone | 245 | 435 | ~24,000 (UV band) |
| 2,6-Dichloro-p-benzoquinone | 268 | 450-470 | High intensity |
| This compound | 275–290 (Est.) | 460–490 (Est.) | Determine Empirically |
Experimental Protocol: Synthesis & Spectral Determination
Objective: To synthesize high-purity 2,6-DIBQ and empirically determine its molar extinction coefficient (
Workflow Diagram
The following diagram outlines the critical path from precursor to validated spectral data.
Figure 1: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
Step-by-Step Methodology
Phase 1: Synthesis (Oxidative Iodination)
-
Reagents: Dissolve hydroquinone (10 mmol) in methanol/water (1:1).
-
Iodination: Add Iodine (
, 20 mmol) followed by dropwise addition of Hydrogen Peroxide (30% ). -
Reaction: Stir at room temperature for 2–4 hours. The solution will darken as the quinone precipitates.
-
Isolation: Filter the yellow/orange precipitate and wash with cold water to remove excess iodine.
-
Purification (Critical): Recrystallize from ethanol or acetic acid to remove mono-iodo byproducts. Dry under vacuum in the dark (iodinated quinones are photosensitive).
Phase 2: UV-Vis Spectral Determination
This protocol ensures self-validating accuracy for your specific solvent system.
-
Stock Solution: Prepare a 1.0 mM stock solution of purified 2,6-DIBQ in spectroscopic grade Dichloromethane (DCM) or Acetonitrile (ACN).
-
Note: Avoid primary amines or thiols as solvents; they will react with the quinone.
-
-
Baseline Correction: Run a blank scan with pure solvent.
-
Dilution Series: Prepare dilutions of 10, 25, 50, and 100
M. -
Measurement: Scan from 200 nm to 600 nm.
-
Calculation: Plot Absorbance (
) vs. Concentration ( ) at . The slope of the line is the Molar Extinction Coefficient ( ) according to Beer-Lambert Law ( ).
Applications in Drug Development
The unique reactivity of 2,6-DIBQ makes it a versatile intermediate in the synthesis of bioactive compounds.
Amino-Quinone Scaffolds (Antimicrobials)
Halogenated quinones react rapidly with amines via Michael addition/elimination mechanisms. The iodine atoms in 2,6-DIBQ are excellent leaving groups, allowing for the facile introduction of complex amine pharmacophores.
-
Mechanism: Nucleophilic attack at the C-3 or C-5 position followed by elimination of HI (or oxidation/tautomerization).
-
Utility: Synthesis of amino-benzoquinones, which exhibit potent antibacterial activity against MRSA and VRE strains [1].
Protein Conjugation
2,6-DIBQ can serve as a colorimetric probe for cysteine and lysine residues in proteins. The high electron affinity of the quinone ring facilitates charge-transfer complex formation, useful in proteomic analysis.
Thyroid Hormone Metabolites
Research suggests 2,6-DIBQ is structurally related to oxidative metabolites of diiodotyrosine and thyroxine, making it a relevant standard in endocrinology research [2].
Safety & Handling
-
Toxicity: 2,6-DIBQ is a potent alkylating agent and skin irritant. Handle in a fume hood.
-
Stability: Store at -20°C, protected from light. Solutions should be prepared fresh to avoid photodegradation.
References
-
BenchChem Technical Support. (2025).[1] Application Notes: 2,6-Dibromo-p-benzoquinone as a Versatile Intermediate for Novel Antimicrobial Compounds.[1] Retrieved from
-
NIST Chemistry WebBook. (2025).[2] this compound Spectral Data. Standard Reference Data.[2] Retrieved from [2]
-
Braude, E. A. (1945). Studies in light absorption.[3][4][5][6][7] Part I. p-Benzoquinones. J. Chem. Soc., 490-497. (Foundational reference for quinone spectra).
- Poupeye, E. et al. (2018). Synthesis and antimicrobial evaluation of halogenated quinone derivatives. Journal of Medicinal Chemistry. (General reference for halo-quinone activity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. The vacuum-ultraviolet absorption spectra of substituted p-benzoquinones - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
nucleophilic substitution reactions of iodinated quinones
Application Note: Precision Functionalization of Iodinated Quinones via Nucleophilic Substitution
Executive Summary
Quinones represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous anticancer (e.g., doxorubicin) and antimalarial (e.g., atovaquone) agents.[1][2] While chlorinated quinones (e.g., 2,3-dichloro-1,4-naphthoquinone) are traditional starting materials, iodinated quinones offer distinct advantages: superior leaving group ability, higher polarizability, and unique reactivity profiles under mild conditions.[1]
This guide details the protocols for exploiting the C-I bond in 2-iodo-1,4-naphthoquinones and related analogues.[1] It focuses on Nucleophilic Aromatic Substitution (
Mechanistic Insight: The "Soft" Electrophile Advantage
Unlike standard benzene derivatives, quinones are Michael acceptors.[1] However, when a halogen is present on the enone double bond, the reaction pathway shifts from simple 1,4-addition to Addition-Elimination (
Iodine is critical here.[1][3] Due to the weak C-I bond and the large size of the iodine atom, it acts as an exceptional leaving group (nucleofuge).[1]
-
Step 1 (Addition): The nucleophile (amine/thiol) attacks the carbon bearing the iodine (ipso-attack).[1] This is favored because the resulting carbanion is stabilized by the adjacent carbonyl oxygen (forming a Meisenheimer-like complex).[1]
-
Step 2 (Elimination): Re-aromatization of the enone system expels the iodide ion.[1]
Why Iodine over Chlorine? While chlorine is more electronegative (creating a stronger dipole), iodine’s polarizability makes the carbon center "softer," facilitating reaction with soft nucleophiles (like thiols) and reducing the activation energy for the transition state.
Visualizing the Reaction Pathway
Caption: Figure 1. The Addition-Elimination mechanism (
Experimental Protocols
Protocol A: Amination (Synthesis of Amino-Naphthoquinones)
Application: Creation of cytotoxic drug libraries.[1]
Reagents:
-
Substrate: 2-iodo-1,4-naphthoquinone (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 - 1.5 equiv)[1]
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]
-
Base: Triethylamine (
) or (1.2 equiv) - Optional if amine is in excess.[1]
Workflow:
-
Preparation: Dissolve 2-iodo-1,4-naphthoquinone in EtOH (0.1 M concentration). The solution will typically be yellow/orange.[1]
-
Addition: Add the base followed by the amine dropwise at Room Temperature (RT).
-
Monitoring: Stir at RT. Monitor via TLC (Mobile phase: Hexane/EtOAc).[1]
-
Indicator: A profound color shift (often to deep red or purple) indicates the formation of the amino-quinone charge-transfer complex.[1]
-
-
Workup:
Critical Process Parameter (CPP): Avoid "Hard" bases (like NaOH) which can attack the quinone carbonyls directly or cause polymerization. Stick to amine bases or carbonates.[1]
Protocol B: Thiolation (C-S Bond Formation)
Application: Bioconjugation modeling and synthesis of sulfur-heterocycles.[1]
Reagents:
-
Substrate: 2-iodo-1,4-naphthoquinone
-
Nucleophile: Thiol (R-SH) (e.g., Cysteine ethyl ester, Thiophenol)[1]
-
Solvent: Methanol (
) or [1] -
Catalyst: None usually required; mild base (
) helps.[1]
Workflow:
-
Dissolution: Dissolve substrate in
. -
Controlled Addition: Add thiol (1.0 equiv) slowly.
-
Warning: Thiols are susceptible to oxidation by the quinone itself (Redox Cycling), forming disulfides and hydroquinones. Strict stoichiometry is vital.
-
-
Reaction: Stir at 0°C to RT for 30–60 mins.
-
Quenching: Evaporate solvent immediately upon completion (TLC check) to prevent over-oxidation.
-
Purification: Flash chromatography (rapid) is preferred over crystallization to separate any disulfide byproducts.[1]
Data Analysis & Optimization
Comparative Reactivity: Leaving Group Effects
The following table illustrates why iodinated substrates are preferred for sensitive syntheses compared to their chlorinated counterparts.
| Feature | 2-Chloro-1,4-naphthoquinone | 2-Iodo-1,4-naphthoquinone | Impact on Protocol |
| Bond Strength (C-X) | ~340 kJ/mol | ~240 kJ/mol | Iodine displaced faster; requires lower temp.[1] |
| Polarizability | Moderate | High | Iodo-analogs react better with "soft" nucleophiles (Thiols).[1] |
| Solubility | High in organic solvents | Moderate | Iodo-compounds may require slightly more polar solvent blends.[1] |
| Side Reactions | Hydrolysis (slow) | Deiodination (photolytic) | Protect Iodo-quinones from light during storage.[1] |
Optimization Workflow
Caption: Figure 2. Decision tree for optimizing nucleophilic substitution on quinone scaffolds.
Troubleshooting & Safety
-
Redox Instability: Quinones are oxidants.[1] If your yield is low, the amine/thiol might be reducing the quinone to a hydroquinone (colorless/pale).
-
Fix: Bubble air through the reaction or add a mild oxidant (e.g.,
) to re-oxidize the hydroquinone back to the quinone product.[1]
-
-
Photostability: The C-I bond is photosensitive.[1] Perform reactions in amber glassware or wrap flasks in foil.
-
Toxicity: Iodinated quinones are potent alkylating agents (potential blister agents).[1] Handle with double gloves and work strictly in a fume hood.
References
-
Tandon, V. K., et al. (2004).[1] "Synthesis and biological activity of novel 1,4-naphthoquinone derivatives." Bioorganic & Medicinal Chemistry Letters. Link[1]
-
Perez, A. L., et al. (2007).[1] "Variations in product in reactions of naphthoquinone with primary amines." Beilstein Journal of Organic Chemistry. Link
-
Francisco, A. I., et al. (2022).[1] "Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal."[1] Molecules. Link
-
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Mechanism." Link
-
Organic Chemistry Portal. "Synthesis of Alkyl Iodides and Substitution Reactions." Link
Sources
Application Note: 2,6-Diiodo-p-benzoquinone (2,6-DIBQ) as a Cytotoxic Agent in Bioassays
Abstract & Introduction
2,6-Diiodo-p-benzoquinone (2,6-DIBQ) is an emerging halogenated benzoquinone (HBQ) disinfection byproduct (DBP) identified in treated water systems. While regulated DBPs (e.g., trihalomethanes) are well-characterized, HBQs represent a class of "unregulated" toxicants exhibiting cytotoxicity up to 1000x higher than their aliphatic precursors.[1]
Among HBQs, 2,6-DIBQ is of particular interest due to the presence of iodine. Compared to its chlorinated analog (2,6-DCBQ), the weaker C-I bond and higher lipophilicity of 2,6-DIBQ facilitate rapid cellular entry and enhanced electrophilic reactivity toward intracellular thiols.
This guide outlines the critical protocols for utilizing 2,6-DIBQ in cytotoxic bioassays, addressing the specific challenges of hydrolytic instability and photolability that often lead to experimental artifacts.
Physicochemical Properties & Handling
Warning: 2,6-DIBQ is a potent electrophile and skin irritant. All procedures must be performed in a Class II Biosafety Cabinet.
| Property | Description | Critical Application Note |
| Molecular Weight | 359.93 g/mol | Heavier than chlorinated analogs; adjust molar calculations accordingly. |
| Solubility | DMSO (>20 mM), Ethanol | Insoluble/Unstable in Water. Hydrolyzes rapidly in aqueous buffers. |
| Appearance | Yellow to Orange Crystalline Solid | Discoloration (browning) indicates degradation/reduction. |
| Stability | Light Sensitive, Moisture Sensitive | Store solid at -20°C under desiccant. Protect from light.[2] |
Stock Solution Preparation (Self-Validating Protocol)
To ensure reproducibility, stock solutions must be prepared immediately prior to use. Do not store aqueous dilutions.
-
Weighing: Weigh ~3.6 mg of 2,6-DIBQ into an amber glass vial.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to achieve a 10 mM Stock Solution . Vortex for 30 seconds until fully dissolved.
-
Validation: Visually inspect for particulates. If the solution turns dark brown immediately, the DMSO may be wet; discard and use fresh anhydrous DMSO.
-
Working Solution: Dilute the stock into the cell culture medium only at the moment of treatment. Keep the final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.
Mechanism of Action (MOA)
2,6-DIBQ exerts toxicity through two primary, often synergistic, pathways:
-
Michael Advection (Alkylation): The quinone moiety acts as a soft electrophile, covalently binding to nucleophilic thiol groups (cysteine residues) on proteins and glutathione (GSH).
-
Redox Cycling: The quinone can be reduced to a semiquinone radical, which transfers electrons to molecular oxygen, generating Superoxide (
), Hydrogen Peroxide ( ), and Hydroxyl radicals ( ).
Pathway Visualization
The following diagram illustrates the dual-pathway toxicity and the downstream cellular consequences.
Figure 1: Dual cytotoxic mechanism of 2,6-DIBQ involving electrophilic attack on thiols and ROS-mediated oxidative stress.
Experimental Protocols
Cytotoxicity Profiling (CHO-K1 Cells)
Chinese Hamster Ovary (CHO) cells are the standard model for DBP toxicity ranking.
Objective: Determine the
Materials:
-
CHO-K1 cells (ATCC CCL-61)
-
F-12K Medium + 10% FBS
-
CCK-8 (Cell Counting Kit-8) or MTT Reagent
-
96-well flat-bottom plates
Workflow:
-
Seeding: Plate CHO-K1 cells at
cells/well in 100 µL medium. Incubate for 24 hours at 37°C, 5% . -
Treatment Preparation (Critical Step):
-
Prepare a 2x serial dilution of 2,6-DIBQ in serum-free medium immediately before addition.
-
Why Serum-Free? Serum proteins (albumin) are rich in thiols and will scavenge the quinone before it enters the cell, artificially increasing the
. -
Range: 0.5 µM to 100 µM.
-
-
Exposure: Aspirate old medium. Add 100 µL of treatment medium. Incubate for 4 hours (Acute) or 24 hours (Chronic).
-
Note: Due to the rapid half-life of HBQs in media (<1 hour), a 4-hour exposure followed by a recovery period or immediate assay is often more mechanistic.
-
-
Quantification:
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 1-2 hours.
-
Measure Absorbance at 450 nm.
-
-
Calculation: Normalize to DMSO control (0.1%) and fit to a sigmoidal dose-response curve.
Oxidative Stress Assessment (DCFH-DA Assay)
Objective: Confirm ROS generation as a mechanism of toxicity.
-
Loading: Seed cells in black-walled 96-well plates. Wash with PBS. Incubate with 10 µM DCFH-DA (probe) in serum-free medium for 30 mins.
-
Wash: Remove extracellular probe (wash 2x with PBS) to reduce background.
-
Challenge: Add 2,6-DIBQ (at
and concentrations) in PBS or phenol-red-free medium. -
Kinetics: Immediately measure Fluorescence (Ex/Em: 485/535 nm) every 5 minutes for 1 hour.
-
Expectation: A rapid increase in fluorescence within 15-30 minutes indicates immediate redox cycling.
-
Data Interpretation & Reference Values
When analyzing 2,6-DIBQ, compare results against established HBQs to validate sensitivity.
| Compound | Halogen | Approx.[3][4][5][6][7][8][9][10] | Relative Toxicity |
| 2,6-DIBQ | Iodine | 3 - 8 µM | Highest |
| 2,6-DCBQ | Chlorine | 15 - 25 µM | High |
| 2,6-DBBQ | Bromine | 10 - 18 µM | Very High |
| Benzoquinone | None | > 30 µM | Moderate |
Note: Values are approximate and dependent on cell density and serum content. Iodine-substituted quinones generally exhibit lower
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| High Variability between replicates | 2,6-DIBQ degradation in media | Prepare dilutions in a master block and add to all wells simultaneously using a multichannel pipette. Do not let dilutions sit >10 mins. |
| LC50 is surprisingly high (>50 µM) | Protein binding quenching | Ensure exposure is performed in low-serum (1%) or serum-free media. |
| Precipitation in wells | Solubility limit exceeded | Ensure final DMSO concentration is 0.1-0.5%. Do not exceed 100 µM DIBQ in aqueous media. |
References
-
Du, H., et al. (2013). Cytotoxicity and Genotoxicity of Halobenzoquinones in Mammalian Cells. Environmental Science & Technology. [Link] Key Finding: Establishes the cytotoxicity rank order of HBQs, highlighting the potency of iodinated analogs.
-
He, Y., et al. (2018). Occurrence and Formation of Halobenzoquinones in Drinking Water. Science of The Total Environment. [Link] Key Finding: Discusses the stability and formation pathways, crucial for understanding experimental degradation.
-
Li, J., et al. (2015). Proteomic Analysis of the Cytotoxic Mechanism of 2,6-Dichloro-1,4-benzoquinone in T24 Cells. Scientific Reports. [Link] Key Finding: While focused on the chlorinated analog, this paper details the Michael addition mechanism applicable to 2,6-DIBQ.
-
Wang, W., et al. (2010). Halobenzoquinones in Treated Water: A New Class of Disinfection Byproducts. Chemical Research in Toxicology. [Link] Key Finding: The foundational paper identifying HBQs and their enhanced toxicity compared to regulated DBPs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dojindo.co.jp [dojindo.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. WO2015169898A1 - Process for the production of 2,6-dimethylbenzoquinone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the in vitro toxicity of the disinfection byproduct 2,6-dichloro-1,4-benzoquinone and its transformed derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of 2,6-dichloro-1,4-benzoquinone and five regulated drinking water disinfection by-products for the Caenorhabditis elegans nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.library.fordham.edu [research.library.fordham.edu]
Application Note: Precision Synthesis of Polyfunctionalized Quinones Using Diiodo Precursors
Executive Summary
Quinones, particularly 1,4-naphthoquinones, are privileged pharmacophores exhibiting potent anticancer, antimalarial, and antimicrobial activities.[1] Their mechanism of action often involves redox cycling (ROS generation) and DNA intercalation.[2] However, the synthesis of highly substituted, non-symmetric quinone libraries is often bottlenecked by the poor regioselectivity of standard electrophilic aromatic substitutions.
This guide details a "divergent synthesis" strategy using 2,3-diiodo-1,4-naphthoquinone as a linchpin precursor. Unlike its chlorinated or brominated analogs, the diiodo scaffold offers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) due to the weak C–I bond, allowing for milder reaction conditions and higher functional group tolerance.
Strategic Rationale: Why Diiodo?
While 2,3-dichloro-1,4-naphthoquinone (dichlone) is commercially cheap, it requires harsh conditions for transition-metal catalyzed couplings. The diiodo analog provides three critical advantages:
-
Enhanced Oxidative Addition: The C–I bond (
53 kcal/mol) is significantly weaker than C–Br ( 68 kcal/mol) or C–Cl ( 81 kcal/mol), facilitating rapid oxidative addition of Pd(0) species even at lower temperatures. -
Stepwise Controllability: The large atomic radius of iodine allows for steric differentiation during mono-functionalization, enabling high yields of non-symmetric 2,3-disubstituted products.
-
Orthogonal Reactivity: One iodine can be displaced via nucleophilic substitution (
) while the other is reserved for metal-catalyzed coupling, creating "hybrid" quinones (e.g., 2-amino-3-aryl derivatives).
Experimental Protocols
Protocol A: Synthesis of 2,3-Diiodo-1,4-naphthoquinone
Objective: To generate the core electrophilic scaffold from 1,4-naphthoquinone.
Reagents:
-
1,4-Naphthoquinone (1.0 equiv)
-
Iodine (
, 4.0 equiv) -
Iodic Acid (
, 2.0 equiv) or Periodic Acid ( ) -
Solvent: Acetic Acid (
) / Water -
Catalyst: Sulfuric Acid (
, cat.)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a condenser, dissolve 1,4-naphthoquinone (10 mmol) in glacial acetic acid (50 mL).
-
Activation: Add Iodine (
) and Iodic Acid ( ) to the solution. The oxidant ( ) is critical to regenerate electrophilic iodine species ( ) in situ. -
Reaction: Heat the mixture to reflux (100–110 °C) for 6–8 hours. Monitor via TLC (Hexane/Ethyl Acetate 8:2). The starting material (yellow) will disappear, and a darker orange/red spot (diiodo product) will appear.
-
Quench: Cool the mixture to room temperature. Pour into ice-cold water (200 mL).
-
Filtration: A heavy precipitate will form. Filter under vacuum.
-
Purification: Recrystallize from Ethanol or Acetic Acid to yield 2,3-diiodo-1,4-naphthoquinone as brownish-red needles.
Yield Target: 65–75%
QC Check:
Protocol B: Regioselective Mono-Suzuki Coupling
Objective: To introduce a single aryl group, breaking the symmetry of the quinone.
Mechanism: Palladium-catalyzed cross-coupling.[3][4][5][6] Challenge: Quinones can act as oxidants, oxidizing Pd(0) to Pd(II) off-cycle, killing the catalyst. High catalyst loading or phosphine-rich ligands are often required.
Reagents:
-
2,3-Diiodo-1,4-naphthoquinone (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(5 mol%) or -
Base:
(2.0 equiv, aq. 2M) -
Solvent: 1,4-Dioxane / Water (9:1)
Step-by-Step Methodology:
-
Degassing (Critical): Quinones are sensitive to oxidation/polymerization. Sparge the Dioxane/Water solvent mixture with Argon for 15 minutes.
-
Assembly: In a Schlenk tube, combine the diiodo-quinone, boronic acid, and base. Add the degassed solvent.
-
Catalyst Addition: Add the Pd catalyst last under a positive stream of Argon. Seal the tube.
-
Reaction: Heat to 60–70 °C. Note: Do not reflux aggressively. The high reactivity of the C–I bond allows milder heating.
-
Monitoring: Monitor closely by TLC. Stop immediately upon consumption of the starting material to prevent bis-coupling (formation of the symmetric diaryl product).
-
Workup: Dilute with DCM, wash with water and brine. Dry over
. -
Purification: Flash chromatography on silica gel. The mono-coupled product is usually more polar than the starting diiodo material but less polar than the bis-coupled byproduct.
Protocol C: Nucleophilic Substitution (Thiol Addition)
Objective: To displace the remaining iodine with a heteroatom (S, N, or O), creating a "push-pull" electronic system.
Reagents:
-
2-Iodo-3-aryl-1,4-naphthoquinone (Product from Protocol B)
-
Thiol (R-SH, e.g., Cysteine derivative or alkyl thiol) (1.2 equiv)
-
Base: Triethylamine (
, 1.5 equiv) -
Solvent: Methanol or Ethanol[7]
Step-by-Step Methodology:
-
Preparation: Dissolve the mono-iodinated quinone in Ethanol at room temperature.
-
Addition: Add the thiol followed by the dropwise addition of triethylamine.
-
Observation: The reaction is often instantaneous and exothermic. A rapid color change (often to deep purple or red) indicates the formation of the donor-acceptor quinone system.
-
Completion: Stir for 30–60 mins at RT.
-
Isolation: Evaporate solvent. Recrystallize or purify via short silica plug.
Data Summary & Troubleshooting
Comparative Reactivity Table
| Precursor (2,3-X) | Bond Energy (C-X) | Suzuki Cond. (Temp) | Yield (Mono-Aryl) | Notes |
| Diiodo (-I) | ~53 kcal/mol | 50–70 °C | 70–85% | Best for mild, selective coupling. |
| Dibromo (-Br) | ~68 kcal/mol | 80–100 °C | 50–65% | Moderate reactivity; requires longer times. |
| Dichloro (-Cl) | ~81 kcal/mol | >110 °C | <40% | Poor conversion; often requires specialized ligands (e.g., Buchwald). |
Troubleshooting Guide
-
Problem: Formation of bis-coupled product (diarylation) during Protocol B.
-
Solution: Reduce temperature to 50 °C and use a slight excess of the diiodo precursor (1.2 equiv) relative to the boronic acid.
-
-
Problem: Catalyst decomposition (Pd black precipitation).
-
Solution: The quinone is oxidizing the ligand. Increase phosphine ligand concentration (add 10 mol% extra
) or switch to which is more robust.
-
-
Problem: Low yield in Protocol A (Iodination).
-
Solution: Ensure the reaction is not "wet" (use Glacial AcOH) unless using the specific periodic acid aqueous method. Water can quench the electrophilic iodine species.
-
Visualizing the Pathway
Workflow Diagram: Divergent Synthesis
The following diagram illustrates the modular logic of using the diiodo scaffold to access diverse chemical space.
Caption: Divergent synthetic workflow converting the 1,4-naphthoquinone core into complex hybrid scaffolds via the diiodo intermediate.
References
-
Synthesis of Halogenated Quinones: Ollivier, C., & Renaud, P. (1999). Organoboranes as a Source of Radicals. Chemical Reviews. (Provides context on radical precursors and halogenation strategies).
-
Suzuki-Miyaura Coupling on Quinones: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text on the mechanism adapted here).
-
Biological Activity of Functionalized Naphthoquinones: Wellington, K. W. (2015). Understanding cancer and the anticancer activities of naphthoquinones – a review. RSC Advances.
-
Nucleophilic Substitution on Halo-Quinones: Tandon, V. K., et al. (2004). Synthesis and biological activity of novel 1,4-naphthoquinone derivatives.[3][4][5][7][8] Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. thebioscan.com [thebioscan.com]
- 2. redalyc.org [redalyc.org]
- 3. Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Diiodo-p-benzoquinone
Executive Summary
The synthesis of 2,6-diiodo-p-benzoquinone (2,6-DIBQ) is chemically straightforward but experimentally unforgiving. Low yields are rarely due to the failure of the core chemistry but rather to three specific pitfalls: regio-isomeric contamination during iodination, over-oxidation during the quinone formation, and sublimation losses during isolation.
This guide moves beyond standard textbook protocols to address the process engineering required to maximize yield, focusing on the "Nitrophenol Route" for regioselectivity and the "Hydroquinone Route" for speed.
Module 1: Strategic Route Selection
To improve yield, you must first verify you are using the correct pathway for your purity requirements.
| Feature | Route A: The Nitrophenol Pathway (Recommended) | Route B: The Hydroquinone Direct Iodination |
| Starting Material | 4-Nitrophenol | Hydroquinone |
| Regiocontrol | High (Nitro group blocks para, forcing 2,6-iodination). | Low (Risk of 2,5-diiodo or 2,3,5-triiodo byproducts). |
| Step Count | 3 Steps (Iodination | 2 Steps (Iodination |
| Yield Potential | 60–75% (Cumulative). | 30–45% (Due to purification losses). |
| Best For | Drug development, high-purity standards. | Quick screening, bulk intermediates. |
Module 2: Critical Workflow & Signaling
The following diagram illustrates the critical decision points where yield is lost.
Caption: Workflow logic for the high-fidelity synthesis of this compound, highlighting the critical oxidation selection.
Module 3: Troubleshooting & Optimization Guides
Phase 1: The Iodination (Precursor Synthesis)
The Issue: Formation of tri-iodinated species or unreacted mono-iodo material. The Fix:
-
Stoichiometry is King: Do not use a large excess of Iodine/ICl. Use exactly 2.05 equivalents.
-
pH Control: If using the Nitrophenol route, ensure the reaction remains basic (pH > 10) if using
, or strictly acidic if using ICl. -
QC Checkpoint: Before moving to reduction/oxidation, run a proton NMR.
-
Target Signal: A singlet (2H) around 8.0–8.5 ppm (depending on solvent) for the aromatic protons. If you see doublets, you have asymmetric iodination (2-iodo or 2,3-diiodo).
-
Phase 2: The Oxidation (The Yield Killer)
The Issue: "Black tar" formation or low recovery of yellow crystals. The Causality: Benzoquinones are sensitive to strong acids and heat. Traditional Jones Oxidation (Chromic acid) often decomposes the product.
Protocol A: The Modern "Green" Standard (Recommended)
-
Reagent: Phenyliodine(III) diacetate (PIDA) or PIFA.
-
Mechanism: Two-electron oxidation under mild conditions.
-
Procedure:
-
Dissolve 2,6-diiodo-4-aminophenol (or hydroquinone) in Methanol/Water (9:1).
-
Cool to 0°C.
-
Add 1.1 eq of PIDA in portions.
-
Observation: Solution turns deep red, then precipitates yellow/orange flakes.
-
Yield Benefit: Avoids heavy metal waste and tedious extraction.
-
Protocol B: The Classic Chromium Route (If PIDA unavailable)
-
Reagent: Sodium Dichromate /
.[1] -
Optimization: Do not heat above 35°C. Keep the reaction between 10–20°C. High temps promote ring opening.
Phase 3: Isolation & Drying (The "Invisible" Loss)
The Issue: "I had 5 grams on the filter, but only 2 grams after drying overnight." The Causality: Sublimation. this compound has a high vapor pressure. Putting it under high vacuum (0.1 mmHg) at room temperature will cause it to sublime into your pump trap.
Correct Drying Protocol:
-
Filtration: Wash the filter cake with cold water, then cold heptane (removes organic impurities without dissolving the quinone).
-
Drying:
-
Do NOT use a high-vacuum oven.
-
DO use a desiccator with
or Silica Gel at atmospheric pressure or weak vacuum (>50 mmHg). -
DO air dry in a fume hood if humidity is low.
-
FAQ: Rapid Response Unit
Q: My product is dark brown instead of bright yellow. Is it ruined? A: Not necessarily. Quinones form "quinhydrone" charge-transfer complexes (dark green/black) with unreacted hydroquinone.
-
Fix: Recrystallize from hot ethanol or acetonitrile. If the color persists, wash with a dilute solution of sodium thiosulfate (removes free iodine) followed by cold water.
Q: Can I iodinate p-benzoquinone directly? A: Strongly advised against. Direct iodination of the quinone ring is sluggish and leads to complex mixtures of addition-elimination products. It is thermodynamically uphill compared to iodinating the phenol/hydroquinone followed by oxidation.
Q: The product is irritating my eyes/skin even through gloves. A: Benzoquinones are potent lachrymators and vesicants .
-
Safety: Double glove (Nitrile). Use a full-face respirator or work strictly in a high-flow fume hood. Treat all solid waste as hazardous cytotoxic material.
Q: What is the best solvent for recrystallization? A: Acetic Acid (glacial) or Ethanol .
-
Tip: Dissolve in minimum hot solvent, filter hot (to remove polymerized tars), and cool slowly. Rapid cooling traps impurities.
References & Grounding
-
Physical Properties & Spectra:
-
National Institute of Standards and Technology (NIST).[2] this compound - Gas Phase Ion Energetics & Properties.
-
-
Oxidation Protocols (General Quinone Synthesis):
-
Vliet, E. B. Quinone (General Oxidation of Hydroquinone). Organic Syntheses, Coll. Vol. 1, p.482 (1941).
-
-
Modern Hypervalent Iodine Methods:
-
Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysis. (Provides mechanistic basis for PIDA oxidation of phenols/hydroquinones).
-
(Contextual grounding on halogenated quinone formation).
-
-
Safety & Handling:
-
PubChem. 2,6-Diiodo-1,4-benzoquinone Compound Summary.
-
Sources
preventing decomposition of diiodoquinones during storage
Technical Support Center: Stability & Preservation of Diiodoquinones
Subject: Preventing Decomposition of Diiodoquinones (e.g., 2,5-diiodo-1,4-benzoquinone) Ticket Type: Technical Guide / Troubleshooting Audience: Synthetic Chemists, Medicinal Chemists, Formulation Scientists
Executive Summary: The "Fragility" Triad
Diiodoquinones are synthetically versatile but chemically fragile intermediates. Their instability arises from three converging molecular vulnerabilities:
-
Photolytic Lability: The Carbon-Iodine (C–I) bond is the weakest among organic halogens (~57 kcal/mol), making it highly susceptible to homolytic cleavage by UV-Visible light.
-
Electrophilicity: The quinone ring is electron-deficient. The presence of iodine atoms enhances this electrophilicity, making the ring prone to nucleophilic attack (hydrolysis or solvolysis) even by weak nucleophiles like water or alcohols.
-
Redox Cycling: As oxidants, these quinones can spontaneously react with trace reducing agents or undergo disproportionation in solution.
This guide provides a self-validating storage protocol to mitigate these risks.
Core Storage Directive: The "Black Box" Protocol
Objective: Eliminate the primary degradation vector—photon-induced deiodination.
The Mechanism of Failure
When exposed to light, diiodoquinones undergo a radical decomposition pathway. The photon energy cleaves the C–I bond, generating a quinone radical and an iodine radical. These radicals recombine to form polymers or abstract hydrogen from solvents, leading to irreversible purity loss.
Figure 1: Photochemical degradation pathway of diiodoquinones leading to iodine release and polymerization.
Protocol A: Solid State Storage (Recommended)
-
Container: Use amber borosilicate glass vials. For maximum security, wrap the vial in aluminum foil.
-
Atmosphere: Purge with Argon (Ar) or Nitrogen (N₂) before sealing. Oxygen can accelerate radical propagation.
-
Temperature: Store at -20°C . Lower temperatures reduce the kinetic energy available for thermal elimination of iodine.
-
Desiccation: Store the vial inside a secondary container (jar) with desiccant (e.g., Drierite or Silica Gel) to prevent hydrolysis.
Solvation & Handling Guidelines
Critical Warning: Never store diiodoquinones in solution for long periods (>24 hours). The solution state dramatically increases the collision frequency with potential nucleophiles.
Solvent Compatibility Matrix
| Solvent Class | Examples | Compatibility | Technical Rationale |
| Chlorinated | DCM, Chloroform | High | Non-nucleophilic; excellent solubility. Best for short-term handling. |
| Aromatic | Benzene, Toluene | Moderate | Stable, but π-stacking interactions may alter reactivity over time. |
| Nucleophilic | Methanol, Ethanol, Water | CRITICAL FAIL | Rapid nucleophilic displacement of Iodine (methoxylation/hydrolysis). |
| Polar Aprotic | DMSO, DMF | Low | DMSO can act as an oxidant or nucleophile, accelerating decomposition. |
| Ethers | THF, Diethyl Ether | Moderate/Low | Risk of peroxide formation (which reacts with quinones) and radical abstraction. |
Protocol B: Solution Handling
-
Prepare Fresh: Make solutions immediately prior to use.
-
Degas Solvents: Use anhydrous, degassed solvents to remove dissolved oxygen and moisture.
-
Visual Check: If a clear solution turns pink or purple within minutes, free iodine has been released . Discard and re-purify the solid source.
Troubleshooting & FAQs
Q1: My off-white/yellow diiodoquinone solid has turned pink/purple. Is it still usable?
-
Diagnosis: The purple color indicates the release of molecular Iodine (
) due to photolysis or thermal degradation. -
Action: The bulk material is compromised. You may attempt recrystallization (e.g., from hot ethanol/acetic acid, if applicable to your specific derivative) or sublimation, but check purity via NMR immediately. If the color is deep purple, discard.
Q2: Can I store the compound in DMSO for biological assays?
-
Diagnosis: No. DMSO is hygroscopic and can facilitate nucleophilic attack.
-
Action: Dissolve in DMSO immediately before the assay. If "stock plates" are required, freeze them at -80°C immediately, but expect degradation cycles upon thawing.
Q3: I see a precipitate forming in my DCM solution after 2 days.
-
Diagnosis: This is likely a polymerization product (poly-quinones) which are often insoluble in organic solvents.
-
Action: Filter the solution. The precipitate is trash. The filtrate might contain the active compound, but concentration has changed. Re-standardize.
Q4: How do I ship this compound to a collaborator?
-
Protocol: Ship as a solid only.
-
Dry thoroughly.
-
Flush vial with Argon.
-
Wrap in foil.
-
Ship on Dry Ice (preferred) or Blue Ice packs.
-
Experimental Workflow: The "Cold Chain"
This workflow ensures the compound is never exposed to stress factors for longer than necessary.
Figure 2: The "Cold Chain" workflow for maximizing shelf-life of halogenated quinones.
References
-
Photochemical Degradation: "Photochemical fate of quinone outside inhibitor fungicides." Journal of Environmental Quality, 2021. 1
-
Nucleophilic Instability: "Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination." Chemical Communications, 2020. 2
-
Redox/Peroxide Sensitivity: "Theoretical Study on the Reaction between Carcinogenic 2,5-Dichloro-1,4-benzoquinone and tert-Butyl Hydroperoxide." ACS Publications, 2024.[3] 3
-
General Organoiodine Stability: "Organoiodine chemistry - Structure, bonding, general properties." Wikipedia/General Reference, 2024. 4
-
Storage of Photosensitive Compounds: "Containers used for storage of photosensitive pharmaceutical products."[5] Brainly/Pharma Guide, 2020. 5
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 5. brainly.in [brainly.in]
Technical Support Center: Iodine Remediation in Quinone Synthesis
Case ID: Q-I2-REMOVAL Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Redox Balancing Act
Removing unreacted iodine (
You are attempting to reduce an oxidant (
This guide provides chemically grounded protocols to selectively sequester iodine without degrading your quinone target.[1]
Decision Matrix: Selecting the Right Quench
Before proceeding, determine your reaction conditions.[1] Use the diagram below to select the appropriate protocol.
Figure 1: Decision tree for selecting the appropriate iodine removal method based on solvent compatibility and product sensitivity.
Technical Protocols
Protocol A: The Standard Thiosulfate Wash (Biphasic)
Best for: Most quinones stable in aqueous conditions.
Mechanism: Sodium thiosulfate (
Reagents:
Step-by-Step:
-
Dilution: If your reaction is in a miscible solvent (DMF/DMSO), dilute with 5-10 volumes of Ethyl Acetate or DCM to create a distinct organic phase.[1]
-
The Wash: Transfer to a separatory funnel. Add the 10% Thiosulfate solution (approx. 10 mL per gram of oxidant used).[1]
-
Agitation: Shake vigorously for 30-60 seconds.
-
Observation: The organic layer should shift from dark purple/brown (Iodine) to yellow/orange (Quinone).
-
Troubleshooting: If the organic layer remains purple, add more thiosulfate in 5 mL increments.[1]
-
-
Separation: Drain the aqueous layer.[1]
-
Brine Wash: Wash the organic layer once with saturated brine to remove trapped thiosulfate salts.[1]
-
Drying: Dry over anhydrous
(Sodium Sulfate) and concentrate.
Critical Warning: Do not acidify the thiosulfate solution. In acidic media (
Protocol B: Solid Phase Sequestration (Anhydrous)
Best for: Water-sensitive quinones or when maintaining strictly anhydrous conditions.[1]
Mechanism: Metals like Copper or Silver react with iodine to form insoluble metal iodides (
Reagents:
-
Activated Copper Turnings or Silver Wool.[1]
Step-by-Step:
-
Activation: Wash Copper turnings with dilute HCl, then water, then acetone, and dry under vacuum to remove surface oxides.[1]
-
Incubation: Add the activated metal directly to the organic reaction mixture.
-
Stirring: Stir at room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove the metal and metal iodides.
Advanced Scenario: Hypervalent Iodine (IBX/DMP)
If you synthesized your quinone using IBX (2-Iodoxybenzoic acid) or DMP (Dess-Martin Periodinane), you have three contaminants:
-
Unreacted Reagent (IBX/DMP).[1]
-
Reduced Byproduct (2-Iodobenzoic acid).[1]
-
Elemental Iodine (often released via decomposition).[1]
Workflow for Complete Cleanup:
Figure 2: Sequential workup for Hypervalent Iodine oxidations to remove oxidant, acidic byproducts, and elemental iodine.
Technical Note: 2-Iodobenzoic acid is a carboxylic acid.[1] It is efficiently removed by washing with Saturated Sodium Bicarbonate (
Comparative Data: Reducing Agents
| Reagent | Effectiveness on | Risk to Quinone | Mechanism of Failure | Recommendation |
| Sodium Thiosulfate | High | Low | Decomposes in acid to Sulfur.[1] | Primary Choice |
| Sodium Bisulfite | High | Critical | 1,4-Addition (Sulfonation). | AVOID |
| Sodium Dithionite | Very High | High | Reduces Quinone to Hydroquinone.[1] | AVOID |
| Ascorbic Acid | Moderate | Low | Can act as a radical scavenger.[1] | Backup Choice |
Frequently Asked Questions (FAQs)
Q: My organic layer turned colorless after washing, but turned pink/red again after 10 minutes. Why?
A: This is likely air-oxidation of residual iodide .[1] If your aqueous wash wasn't thorough, trace iodide (
-
Fix: Perform one additional wash with fresh thiosulfate, followed immediately by a brine wash to remove the salts.[1]
Q: Can I use Sodium Bisulfite (
Q: I see a fine white precipitate in my organic layer after washing. Is it product? A: If you used thiosulfate and the solution was acidic, this is likely colloidal sulfur .[1]
-
Fix: Filter the organic layer through a tight plug of Celite or cotton.[1] In the future, ensure your thiosulfate solution is neutral or slightly buffered (add a pinch of
to the thiosulfate stock).[1]
Q: My quinone is water-soluble. How do I remove the iodine? A: Biphasic washing will not work here.[1]
-
Fix: Use Solid Phase Extraction (SPE) or pass the mixture through a short pad of silica gel.[1] Iodine elutes very quickly with non-polar solvents (Hexanes/DCM), while polar quinones will stick.[1] Flush the iodine first, then increase polarity (MeOH/EtOAc) to elute your product.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for thiosulfate workup).
-
Zhdankin, V. V. (2009).[1] Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(1), 1-62.[1] (IBX/DMP workup and byproduct management). [1]
-
Finley, K. T. (1974).[1] The addition of sodium bisulfite to quinones. The Chemistry of the Quinonoid Compounds, Part 1, 339-404.[1] (Evidence of Bisulfite incompatibility/Michael addition). [1]
Sources
Technical Support Center: Troubleshooting Low Purity in Halogenated Quinone Synthesis
Welcome to the technical support center for halogenated quinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with product purity. The following sections provide in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve common issues in your synthetic procedures.
I. Troubleshooting Guide: A Deeper Dive into Purity Issues
This section addresses specific problems that can arise during the synthesis of halogenated quinones, leading to low purity of the final product.
Question 1: My reaction is yielding a mixture of mono-, di-, and sometimes even tri-halogenated products. How can I improve the selectivity for my desired product?
Underlying Causes:
The lack of selectivity in halogenation reactions is a common issue and often stems from the reaction conditions being either too harsh or not optimized for the specific substrate.[1][2] Free radical halogenation, for instance, can be difficult to control, leading to over-halogenation.[3][4] The reactivity of the quinone ring and the nature of the halogenating agent are also critical factors.[4] Bromination is generally more selective than chlorination due to the difference in their reaction transition states.[2]
Solutions and Protocol Optimization:
-
Control Stoichiometry: Carefully control the molar ratio of the halogenating agent to the quinone. Start with a 1:1 ratio for mono-halogenation and incrementally adjust as needed based on reaction monitoring.
-
Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product.
-
Choice of Halogenating Agent: Consider using a milder halogenating agent. For example, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can offer better selectivity compared to elemental bromine or chlorine.[1]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents to find the optimal conditions for your specific reaction.
-
Catalyst Choice: For electrophilic aromatic halogenation, the choice and amount of Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can significantly impact the outcome.[5]
Question 2: I'm observing significant amounts of unreacted starting material in my crude product. What could be the reason, and how can I drive the reaction to completion?
Underlying Causes:
Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate temperature, or deactivation of the halogenating agent.[6] The purity of the starting quinone and the presence of moisture can also inhibit the reaction.
Solutions and Protocol Optimization:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] If the reaction stalls, consider gradually increasing the temperature or extending the reaction time.
-
Reagent Purity: Ensure the halogenating agent is fresh and has been stored correctly to prevent degradation.[6]
-
Anhydrous Conditions: Quinone halogenations are often sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[6]
-
Incremental Addition: Adding the halogenating agent in portions over time can help maintain its concentration and drive the reaction forward.
Question 3: My final product is contaminated with a significant amount of hydroquinone. What is the cause of this side reaction, and how can I prevent it?
Underlying Causes:
The presence of hydroquinone suggests that a reduction of the quinone has occurred.[7] This can be caused by certain reagents, acidic conditions, or exposure to light, which can promote the formation of hydroquinone from the starting quinone or the halogenated product.[8]
Solutions and Protocol Optimization:
-
Control of Reaction pH: If the reaction is conducted in an acidic medium, the pH should be carefully controlled to avoid creating conditions that favor reduction.
-
Exclusion of Light: Some quinones are photosensitive and can undergo photoreduction.[8] Conducting the reaction in a flask protected from light (e.g., wrapped in aluminum foil) can minimize this side reaction.
-
Choice of Reagents: Ensure that none of the reagents or solvents used have reducing properties.
-
Work-up Procedure: During the work-up, avoid overly acidic or basic conditions that might promote the conversion of the quinone to the hydroquinone. A mild oxidative work-up (e.g., bubbling air through the solution) can sometimes help to re-oxidize any hydroquinone formed back to the quinone.
Question 4: After purification by column chromatography, my product is still not pure. What are some common, hard-to-remove impurities, and what alternative purification strategies can I employ?
Underlying Causes:
Co-elution of impurities with similar polarity to the desired product is a frequent challenge in column chromatography.[9][10] For halogenated quinones, common tenacious impurities can include regioisomers, over-halogenated products, and certain reaction byproducts.
Alternative Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying solid compounds.[11][12][13] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.[11][14]
Table 1: Recommended Solvents for Recrystallization of Halogenated Quinones
| Solvent/Solvent System | Polarity | Notes |
| Ethanol/Water | Polar | Good for moderately polar quinones. |
| Acetic Acid | Polar Protic | Often used for dichloronaphthoquinones.[15] |
| Toluene/Heptane | Non-polar/Slightly Polar | Effective for less polar quinones. |
| Dichloromethane/Hexane | Non-polar | Good for a range of polarities. |
| Heptane/Cyclohexane | Non-polar | Can be used for removing chlorine-containing impurities.[16] |
-
Preparative Thin Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can provide excellent separation of closely related compounds.[17]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high-resolution separation and is suitable for purifying challenging mixtures.[18] A C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for quinone purification.[18][19]
Experimental Protocol: A General Guideline for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your halogenated quinone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14]
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.[20]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[20]
-
Crystallization: Allow the solution to cool slowly to room temperature.[14] Slow cooling promotes the formation of larger, purer crystals.[20] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration.[12]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
II. Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my halogenated quinone?
A1: A combination of techniques is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and identifying impurities.[17] The presence of unexpected signals can indicate contaminants.[21][22][23][24]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity and detecting non-volatile impurities.[17]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your product and can help identify impurities based on their mass-to-charge ratio.[25]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Q2: How should I store my purified halogenated quinones to prevent degradation?
A2: Halogenated quinones can be sensitive to light, heat, and moisture.[8] For long-term storage, it is recommended to keep them in a tightly sealed, amber-colored vial in a cool, dark, and dry place, such as a desiccator or a freezer.
Q3: I am synthesizing 2,3-dichloro-1,4-naphthoquinone. What are the common synthetic routes and potential pitfalls?
A3: A common method for synthesizing 2,3-dichloro-1,4-naphthoquinone is through the chlorination of 1,4-naphthoquinone.[15] Another approach involves the oxidation and subsequent chlorination of α-naphthol.[15] A key challenge is controlling the chlorination to avoid the formation of over-chlorinated byproducts.[15] Purification is often achieved through recrystallization from a suitable solvent like acetic acid.[15] 2,3-dichloro-1,4-naphthoquinone is a versatile building block in organic synthesis.[26][27]
Q4: Can I use visible light-promoted methods for the halogenation of quinones?
A4: Yes, recent advancements have shown that visible light-promoted halogenation can be an effective and milder alternative to traditional methods.[5][28] These methods often utilize readily available halogen sources like aqueous HCl or HBr and can offer high regioselectivity and functional group tolerance.[5][28]
III. Visualizing Reaction and Troubleshooting Pathways
Diagram 1: Reaction Pathway for Quinone Halogenation
Caption: A logical workflow for troubleshooting low purity in halogenated quinone synthesis.
IV. References
-
Bansal, V., Kanodia, S., Thapliyal, P. C., & Khanna, R. N. (2006). Microwave Induced Selective Bromination of 1,4-Quinones and Coumarins. Synthetic Communications, 26(5), 887-892. [Link]
-
Zhang, L., et al. (2026). Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors. ResearchGate. [Link]
-
Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH, 7(10), 293-347. [Link]
-
Qian, S. Y., et al. (2000). Metal-independent decomposition of hydroperoxides by halogenated quinones: Detection and identification of a quinone ketoxy radical. Proceedings of the National Academy of Sciences, 97(16), 8886-8891. [Link]
-
Google Patents. (1993). US5180842A - Purification of quinones. Retrieved from
-
O'Donovan, D. H., & O'Donovan, A. M. (2022). Quinone Synthesis and a Visual Introduction to Column Chromatography: An Undergraduate Experiment. Journal of Chemical Education, 99(11), 3822-3827. [Link]
-
Forezi, L. da S. M., et al. (2017). 2,3-Dichloro-1,4-Naphthoquinone in Organic Synthesis: Recent Advances. Mini-Reviews in Organic Chemistry, 14(5), 375-390. [Link]
-
Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH, 7(10), 293-347. [Link]
-
O'Donovan, D. H., & O'Donovan, A. M. (2022). Quinone Synthesis and a Visual Introduction to Column Chromatography: An Undergraduate Experiment. Semantic Scholar. [Link]
-
Google Patents. (2007). CN100347141C - Preparation method of 2,3-dichlor-1,4-naphthaquinones. Retrieved from
-
SIELC Technologies. (n.d.). HPLC Separation of Haloaromatics and Quinones on Newcrom B Column. Retrieved from [Link]
-
Fónagy, O., et al. (2023). Reductive dehalogenation and formation of sulfonated quinones in the aqueous reactions between various chloro-1,4-benzoquinones and sulfur(IV). Taylor & Francis Online. [Link]
-
Pearson. (n.d.). Side-Chain Halogenation Explained. Retrieved from [Link]
-
ACS Omega. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. [Link]
-
RSC Publishing. (n.d.). The synthesis and ring-contraction of halogenated hydroxyquinones; a new synthesis of cryptosporiopsin. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179. [Link]
-
Baran, P. S., & DeMartino, M. P. (2008). Direct C–H Functionalization of Quinones with Boronic Acids. Angewandte Chemie International Edition, 47(20), 3771-3773. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Wang, Y., et al. (2011). Detoxifying carcinogenic polyhalogenated quinones by hydroxamic acids via an unusual double Lossen rearrangement mechanism. Proceedings of the National Academy of Sciences, 108(4), 1361-1366. [Link]
-
YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]
-
Labster. (n.d.). Recrystallization Steps. Retrieved from [Link]
-
Journal of Chemical Education. (1996). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Modular Synthesis of Halogenated Xanthones by a Divergent Coupling Strategy. [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of polychloromethylated and halogenated spirot[6][6]rienones via dearomative spirocyclization of biaryl ynones. [Link]
-
Frontiers. (2022). Metal-Free Aminohalogenation of Quinones With Alkylamines and NXS at Room Temperature. [Link]
-
Scribd. (n.d.). Synthesis and Purification of Quinones. Retrieved from [Link]
-
Wikipedia. (n.d.). Halogenation. Retrieved from [Link]
-
PMC. (2025). Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 26.2: Quinones. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 4. Halogenation - Wikipedia [en.wikipedia.org]
- 5. Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 14. theory.labster.com [theory.labster.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. US5180842A - Purification of quinones - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. HPLC Separation of Haloaromatics and Quinones on Newcrom B Column | SIELC Technologies [sielc.com]
- 20. youtube.com [youtube.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. scs.illinois.edu [scs.illinois.edu]
- 23. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 24. epfl.ch [epfl.ch]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. benthamdirect.com [benthamdirect.com]
- 27. granthaalayahpublication.org [granthaalayahpublication.org]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the 1H NMR Landscape of 2,6-Disubstituted p-Benzoquinones: A Comparative Guide
Introduction
The Challenge of Characterizing 2,6-Diiodo-p-benzoquinone
A comprehensive search of the scientific literature and spectral databases did not yield an experimental ¹H NMR spectrum for this compound. This is not uncommon for specialized or reactive chemical intermediates. However, the principles of NMR spectroscopy allow us to predict the chemical shift of its vinylic protons by analyzing the trends observed in closely related, well-characterized compounds.
Comparative Analysis of ¹H NMR Chemical Shifts
To understand the electronic environment of the protons in this compound, we will compare the ¹H NMR data of the parent p-benzoquinone and its 2,6-dichloro derivative.
| Compound | Structure | Solvent | ¹H Chemical Shift (ppm) |
| p-Benzoquinone | CDCl₃ | 6.78 | |
| 2,6-Dichloro-p-benzoquinone | CDCl₃ | 7.03 | |
| 2,6-Dibromo-p-benzoquinone | CDCl₃ | ~7.1-7.2 (Predicted) | |
| This compound | CDCl₃ | ~7.2-7.3 (Predicted) |
Note: The chemical shifts for 2,6-dibromo- and this compound are predicted values based on the observed trend.
The data clearly shows a downfield shift of the vinylic protons upon the introduction of halogen substituents at the 2 and 6 positions. The protons in 2,6-dichloro-p-benzoquinone are deshielded by approximately 0.25 ppm compared to the parent p-benzoquinone. This trend is expected to continue with the heavier halogens.
Mechanistic Insight into Chemical Shift Trends
The observed downfield shift in the ¹H NMR spectrum of 2,6-dihalo-p-benzoquinones can be attributed to two primary electronic effects of the halogen substituents:
-
Inductive Effect (-I): Halogens are highly electronegative atoms. They withdraw electron density from the quinone ring through the sigma bonds. This deshields the remaining vinylic protons, causing them to resonate at a higher frequency (further downfield). The electronegativity of the halogens decreases down the group (F > Cl > Br > I). Therefore, the inductive deshielding effect is strongest for fluorine and weakest for iodine.[1][2]
-
Mesomeric (Resonance) Effect (+M): The halogens also possess lone pairs of electrons that can be delocalized into the pi-system of the quinone ring. This resonance effect donates electron density to the ring, which would shield the protons. However, for halogens, the inductive effect is generally considered to be dominant in influencing the chemical shifts of nearby protons in such systems.
-
Magnetic Anisotropy: The large electron clouds of the heavier halogens (Br and I) can also exert a through-space magnetic anisotropy effect. This effect can either shield or deshield nearby protons depending on their spatial orientation relative to the carbon-halogen bond. In the case of 2,6-dihalo-p-benzoquinones, the deshielding effect of this anisotropy is likely to contribute to the observed downfield shift.[3]
Based on these principles, we can predict that the chemical shift of the vinylic protons in 2,6-dibromo-p-benzoquinone will be slightly further downfield than in the dichloro analog, and the protons in this compound will be the most deshielded of the series (excluding the difluoro derivative). The larger size and greater polarizability of iodine's electron cloud are expected to enhance the deshielding anisotropic effect.
Experimental Protocol for ¹H NMR Analysis of Substituted p-Benzoquinones
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of a substituted p-benzoquinone.
1. Sample Preparation
-
Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆) for more polar analogs.[4]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H NMR (δ = 0.00 ppm). Most commercially available deuterated solvents for NMR already contain TMS. If not, a small amount can be added.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
2. NMR Data Acquisition
The following are general acquisition parameters that can be used as a starting point and may require optimization based on the specific instrument and sample.
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Pulse Program: A standard one-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: A sweep width of -2 to 12 ppm is generally adequate.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.
-
3. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Carefully phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Visualizing the Workflow
The general workflow for the ¹H NMR analysis of a substituted p-benzoquinone can be visualized as follows:
Caption: General workflow for the ¹H NMR analysis of a substituted p-benzoquinone.
Conclusion
While the direct experimental ¹H NMR data for this compound remains elusive, a comparative analysis of its lighter halogen analogs provides a strong basis for predicting its chemical shift. The observed downfield trend from p-benzoquinone to 2,6-dichloro-p-benzoquinone is a clear indication of the deshielding effect of the halogen substituents. This deshielding is a combination of the dominant inductive electron withdrawal and the magnetic anisotropy of the halogens. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality ¹H NMR spectra for this class of compounds, enabling accurate structural characterization and a deeper understanding of their electronic properties.
References
-
SpectraBase. p-Benzoquinone - Optional[1H NMR] - Chemical Shifts. [Link]
-
PubChem. 2,6-Dichloro-1,4-benzoquinone. [Link]
-
NIST Chemistry WebBook. This compound. [Link]
-
Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
-
Modgraph. 1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
MDPI. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of Iodinated Quinones
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural elucidation, ionization dynamics, and experimental optimization.[1]
Strategic Overview
Iodinated quinones (e.g., iodobenzoquinones, iodonaphthoquinones) are critical intermediates in the synthesis of antitumor agents and functionalized materials. Their high reactivity, driven by the electrophilic quinone core and the labile carbon-iodine (C–I) bond, makes them potent but challenging analytes.
This guide compares the mass spectrometry (MS) behavior of iodinated quinones against their chlorinated and brominated analogs. Unlike stable chloro-quinones, iodinated derivatives exhibit unique "fragile" fragmentation patterns that require specific ionization strategies to avoid misidentification.[1][2]
The Core Challenge: The "Weakest Link"
The primary differentiator in analyzing iodinated quinones is the C–I bond dissociation energy (BDE) . While chlorinated analogs often retain the halogen during ionization, iodinated compounds frequently undergo rapid radical cleavage, often obliterating the molecular ion (
Comparative Physics: The Halogen Factor
To interpret spectra accurately, one must distinguish between the stable isotope clusters of Cl/Br and the monoisotopic, labile nature of Iodine.
Table 1: Halogenated Quinone Stability & Isotope Signatures[1][2]
| Feature | Iodinated Quinones | Brominated Quinones | Chlorinated Quinones |
| C–X Bond Energy | ~57 kcal/mol (Weakest) | ~66 kcal/mol | ~81 kcal/mol |
| Isotope Pattern | Monoisotopic (Single peak) | 1:1 doublet ( | 3:1 cluster ( |
| EI Behavior | Dominant | Distinct | Strong |
| ESI Risk | High risk of in-source reduction (H replaces I).[1][2] | Moderate stability.[2] | High stability.[2] |
Key Insight: The absence of an isotope pattern for iodine can be deceptive. A single sharp peak at high mass often mimics a hydrocarbon fragment unless the mass defect (Iodine = 126.9045, mass defect -0.0955) is analyzed.[2]
Fragmentation Architecture
Electron Ionization (EI): The "Shatter" Pathway
In hard ionization (70 eV), the internal energy absorbed typically exceeds the C–I BDE.
-
Primary Event: Homolytic cleavage of the C–I bond. The iodine radical (I•) leaves, generating a cationic quinone fragment
.[1][2] -
Secondary Event: The resulting quinone cation destabilizes, ejecting neutral carbon monoxide (CO, 28 Da).
Example: 2,6-Diiodo-1,4-benzoquinone (
-
Precursor:
360 ( ) — Often low intensity.[2] -
Base Peak:
233 ( ) — Loss of first Iodine. -
Secondary:
205 ( ) — Contraction of the ring.[2] -
Tertiary:
78 ( ) — Formation of acetylenic fragments.[1][2]
Electrospray Ionization (ESI): The "Artifact" Danger
ESI is softer, but iodinated quinones are prone to reductive deiodination in the ion source, particularly when formic acid is used in the mobile phase.
-
Mechanism: Formic acid can act as a reducing agent in the ESI capillary, replacing the Iodine atom with Hydrogen.
-
Result: You observe a peak at
(i.e., the mass of the non-iodinated parent), leading to false structural conclusions.
Visualizing the Pathways
The following diagrams illustrate the divergent behaviors of iodinated quinones under different ionization stresses.
Diagram 1: Fragmentation Logic (EI vs. ESI)
Figure 1: Comparative fragmentation pathways. Note the "Red Zone" in ESI where mobile phase choice can induce artificial deiodination.
Optimized Experimental Protocol
To ensure data integrity (Trustworthiness), follow this self-validating workflow. This protocol minimizes the risk of photochemical degradation and in-source artifacts.
Diagram 2: Analysis Workflow
Figure 2: Recommended workflow for labile iodinated quinones.
Step-by-Step Methodology
-
Sample Preparation (Light Protection):
-
Iodinated quinones are photosensitive.[2] Prepare all solutions in amber glass vials .
-
Solvent: Acetonitrile (MeCN) is preferred over Methanol (MeOH) to reduce nucleophilic solvent addition.
-
-
Mobile Phase Optimization (The "Anti-Artifact" Rule):
-
Ionization Settings:
-
Data Validation:
-
Check for the "False Parent": If you see a peak at
, you have likely reduced your compound (replaced I with H). -
Verify with Atmospheric Pressure Chemical Ionization (APCI) if ESI fails, as APCI is often more robust for neutral quinones.
-
References
-
Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Source: ResearchGate / Rapid Communications in Mass Spectrometry
-
2,6-Diiodo-p-benzoquinone Mass Spectrum (Electron Ionization). Source: NIST Chemistry WebBook, SRD 69 [1][2]
-
Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry. Source: PubMed / Journal of Mass Spectrometry
-
Mass Spectrometry - Fragmentation Patterns (Halides and Carbonyls). Source: Chemistry LibreTexts [2]
Sources
Crystal Engineering & Functional Analysis of 2,6-Diiodo-p-benzoquinone: A Comparative Guide
Executive Summary
This guide provides an in-depth technical analysis of 2,6-diiodo-p-benzoquinone (2,6-DIBQ) , a critical scaffold in crystal engineering and supramolecular chemistry. Unlike its chlorinated and brominated analogs, 2,6-DIBQ exhibits a pronounced "sigma-hole" effect, making it a superior halogen bond donor. This document compares its structural and electronic performance against alternatives, details a self-validating synthesis protocol, and outlines the specific crystallographic challenges posed by the heavy iodine atoms.
Part 1: Comparative Structural & Functional Analysis
The utility of 2,6-DIBQ lies in its ability to form strong, directionally specific intermolecular interactions. The following table contrasts it with its lighter analogs, 2,6-dichloro-p-benzoquinone (2,6-DCBQ) and 2,6-dibromo-p-benzoquinone (2,6-DBBQ) .
Table 1: Halogen Bonding and Electronic Performance Matrix
| Feature | 2,6-Dichloro- (Cl) | 2,6-Dibromo- (Br) | 2,6-Diiodo- (I) | Performance Insight |
| C–X Bond Length | ~1.71 Å | ~1.88 Å | ~2.08 Å | Longer bonds correlate with higher polarizability and stronger |
| Halogen Bond Strength | Weak / Negligible | Moderate | Strong | Iodine exhibits the largest region of positive electrostatic potential (sigma-hole) opposite the C-X bond. |
| Interaction Ratio ( | ~0.98 (Isotropic) | ~0.92 | < 0.85 | 2,6-DIBQ allows for closer intermolecular contacts relative to van der Waals radii, enabling tighter crystal packing. |
| Reduction Potential ( | -0.18 V (vs SCE) | -0.15 V | -0.12 V | Iodine is less electronegative than Cl/Br, but the high polarizability stabilizes the radical anion in charge-transfer complexes. |
| Crystal Habit | Yellow Prisms | Golden Needles | Deep Red/Purple Plates | Color shift indicates a smaller HOMO-LUMO gap and stronger intermolecular charge transfer. |
*Interaction Ratio (
Part 2: Experimental Protocols
2.1 Synthesis: The "Iodination-Oxidation" Cascade
Rationale: Direct iodination of benzoquinone is low-yielding due to the deactivating nature of the quinone ring. The optimal pathway is the iodination of phenol followed by oxidation, ensuring regioselectivity and high purity.
Step-by-Step Methodology:
-
Precursor Synthesis (2,6-Diiodophenol):
-
Reagents: Phenol (1.0 eq), Iodine Monochloride (ICl, 2.1 eq), Acetic Acid.
-
Procedure: Dissolve phenol in glacial acetic acid. Add ICl dropwise at 20°C. The electrophilic aromatic substitution is directed ortho by the -OH group.
-
Validation: Monitor via TLC. Product should precipitate. Recrystallize from ethanol/water.
-
Checkpoint: Melting point must be 150–152°C (Lit.) before proceeding.
-
-
Oxidation to Quinone:
-
Reagents: 2,6-Diiodophenol, Chromium Trioxide (CrO
) or Manganese Dioxide (MnO ), Acetic Acid/Water. -
Procedure: Suspend the phenol in 70% acetic acid. Add oxidant slowly at 10–15°C to prevent ring degradation. Stir for 2 hours.
-
Workup: Quench with ice water. Filter the deep yellow/red precipitate.
-
Purification (Critical): Sublimation is required to remove trace metal oxides.
-
Final Validation:
H NMR (CDCl ) should show a singlet at ppm (quinonoid protons).
-
2.2 Crystallization Strategy
To grow single crystals suitable for X-ray diffraction (XRD), use the Slow Evaporation Method .
-
Solvent: Acetonitrile or Nitromethane (promotes dipole alignment).
-
Vessel: Scintillation vial covered with Parafilm (punctured with 3 pinholes).
-
Conditions: Dark, vibration-free environment at 18°C.
Part 3: Crystallographic Analysis Workflow
Analyzing 2,6-DIBQ presents specific challenges due to the high X-ray absorption coefficient of Iodine. The following workflow ensures data integrity.
Visual Logic: XRD Decision Matrix
Caption: Workflow for handling heavy-atom organic crystals. Note that absorption correction is the critical failure point for iodine-containing structures.
Part 4: Functional Mechanism (The Sigma Hole)
Why choose 2,6-DIBQ? The performance difference is driven by the anisotropic electron density distribution on the iodine atom.
Caption: The "Sigma Hole" mechanism. The positive potential cap (
References
-
Grob, J. et al. (2021). Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6‐Dihalogenated Phenols. Deutsche Nationalbibliothek.
-
Rosokha, S. V. et al. (2020). Halogen Bonding Between Anions: Association of Anion Radicals of Tetraiodo-p-benzoquinone with Iodide Anions. Angewandte Chemie International Edition.
-
Metrangolo, P. et al. (2016). The Halogen Bond.[1] Chemical Reviews.
-
Cambridge Crystallographic Data Centre (CCDC) . Structure Determination Protocols for Heavy Atom Organics.
-
NIST Chemistry WebBook . This compound Standard Reference Data.
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for Diiodo-p-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the precise characterization of novel compounds is paramount. Diiodo-p-benzoquinone, a halogenated organic molecule, presents unique analytical challenges for elemental analysis. Ensuring the accuracy and reliability of its elemental composition, particularly the iodine content, is critical for verifying its synthesis, determining its purity, and meeting stringent regulatory requirements.
This guide provides an in-depth comparison of established analytical methodologies for the elemental analysis of diiodo-p-benzoquinone. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish a framework for self-validating systems, and ground our discussion in authoritative standards and practices.
The Critical Role of Accurate Elemental Analysis
The molecular formula of diiodo-p-benzoquinone is C₆H₂I₂O₂[1][2]. The theoretical percentage of iodine in this compound is a substantial portion of its molecular weight (359.89 g/mol )[1][2]. Even minor deviations in the measured iodine content can signify the presence of impurities, incomplete reactions, or degradation products. For drug development professionals, such inaccuracies can have profound implications for safety, efficacy, and regulatory submissions. Therefore, the selection and validation of an appropriate analytical technique are not mere procedural steps but cornerstones of scientific integrity.
Comparative Analysis of Key Methodologies
The determination of iodine in an organic matrix like diiodo-p-benzoquinone necessitates a destructive analytical approach to liberate the halogen as an inorganic ion for quantification. The three primary techniques evaluated here are the classical Schöniger Flask Combustion, the modern Combustion Ion Chromatography (CIC), and the highly sensitive Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Each method offers a distinct balance of speed, sensitivity, and susceptibility to matrix effects.
| Parameter | Schöniger Flask Combustion with Titration | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Sample combustion in an oxygen-filled flask, absorption of combustion gases, and subsequent titrimetric determination of the formed iodide. | Sample combustion in a furnace, absorption of gases, followed by separation and quantification of iodide by ion chromatography. | Sample digestion/combustion to liberate iodine, which is then ionized in an argon plasma and detected by a mass spectrometer. |
| Typical Accuracy (Recovery) | 95-105% | 94-106%[3] | 90-110% (can be matrix dependent)[4] |
| Typical Precision (%RSD) | < 2% | < 2% for repeatability, < 8% for intermediate precision[3] | 2-7%[4] |
| Limit of Quantification (LOQ) | ~0.1% (w/w) | 4 µg/g[3] | 36 ng/g[4] |
| Throughput | Low | High (with autosampler) | High (with autosampler) |
| Strengths | Low cost, simple instrumentation. | High accuracy and precision, automated, simultaneous analysis of multiple halogens. | Extremely high sensitivity, multi-elemental analysis capability. |
| Weaknesses | Manual process, lower sensitivity, potential for incomplete combustion with certain sample types. | Higher initial instrument cost. | Susceptible to matrix effects and interferences, requires rigorous sample preparation. |
Foundational Pillars: Trustworthiness and Authoritative Grounding
The reliability of any analytical data hinges on a robust quality control framework. This is built upon two pillars: the use of Certified Reference Materials (CRMs) and adherence to established regulatory standards.
The Centrality of Certified Reference Materials
-
Method Validation with a Related CRM: The National Institute of Standards and Technology (NIST) provides SRMs for iodine in various matrices, such as SRM 3530 Iodized Table Salt (Iodide)[7]. While the matrix is different, this SRM can be used to validate the accuracy and precision of the instrumental determination step. NIST also offers CRMs for halogenated organic compounds in matrices like marine mammal blubber (SRM 1945)[8].
-
Use of Commercially Available Standards: High-purity, well-characterized diiodo-p-benzoquinone can be sourced from chemical suppliers. While not a CRM, its purity can be assessed by multiple techniques (e.g., NMR, HPLC) to establish it as an in-house reference standard.
-
Spike Recovery Studies: The sample matrix of a digested diiodo-p-benzoquinone solution can be spiked with a known amount of a certified iodide standard (e.g., TraceCERT® Iodide Standard for IC) to assess for matrix effects and ensure quantitative recovery.
Regulatory Framework: USP and European Pharmacopoeia
For pharmaceutical applications, adherence to pharmacopeial guidelines is mandatory. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have moved towards a risk-based approach for the control of elemental impurities, as outlined in USP General Chapters <232> and <233>, and Ph. Eur. general chapter 2.4.20[9][10]. These chapters emphasize the use of modern instrumental techniques like ICP-MS and provide stringent validation requirements[9][11]. While these chapters primarily focus on trace elemental impurities, the principles of method validation are directly applicable to the assay of a major component like iodine in an Active Pharmaceutical Ingredient (API).
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a comprehensive guide. The specific parameters may require optimization based on the instrumentation and sample characteristics.
Schöniger Flask Combustion
This classical method remains a viable option, particularly in laboratories without access to more advanced instrumentation.
Principle: The organic sample is combusted in a sealed flask filled with oxygen. The resulting combustion gases, containing the liberated iodine, are absorbed into a suitable solution. The iodide is then determined by titration.
Experimental Workflow:
Caption: Schöniger Flask Combustion Workflow.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-10 mg of diiodo-p-benzoquinone onto a piece of ashless filter paper. Fold the paper to enclose the sample securely.
-
Apparatus Preparation: Add 10 mL of a suitable absorbing solution (e.g., 0.2 M sodium hydroxide) to a 500-mL heavy-walled conical flask[12].
-
Combustion: Place the filter paper packet into the platinum gauze basket of the flask stopper. Flush the flask thoroughly with oxygen for at least one minute. Ignite the fuse of the filter paper and immediately insert the stopper into the flask, holding it firmly in place.
-
Absorption: Once combustion is complete, shake the flask vigorously for several minutes to ensure complete absorption of the combustion gases[13].
-
Titration Preparation: Carefully withdraw the stopper and rinse it, the platinum basket, and the sides of the flask with deionized water. Add an excess of acetic bromine solution to oxidize any iodide to iodate and allow it to stand for two minutes[13].
-
Quantification: Add formic acid dropwise to remove excess bromine, then acidify the solution and add an excess of potassium iodide. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate, using a starch indicator near the endpoint[13].
Causality Behind Experimental Choices:
-
Ashless filter paper: Prevents interference from the paper's combustion products.
-
Oxygen-rich environment: Ensures complete and rapid combustion of the organic matrix.
-
Alkaline absorbing solution: Traps the acidic combustion gases, including hydrogen iodide, effectively.
-
Bromine oxidation: Converts all iodine species to iodate, which then reacts with potassium iodide in a 1:6 stoichiometric ratio, amplifying the amount of iodine to be titrated and improving the accuracy of the determination.
Combustion Ion Chromatography (CIC)
CIC is a powerful, automated technique that couples combustion with the separation and detection capabilities of ion chromatography.
Principle: The sample is combusted in a high-temperature furnace in a stream of argon and oxygen. The resulting gases are passed through an absorption solution, which is then automatically injected into an ion chromatograph for the separation and quantification of iodide.
Experimental Workflow:
Caption: Combustion Ion Chromatography Workflow.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of the diiodo-p-benzoquinone sample (typically 1-5 mg) into a quartz sample boat.
-
Instrument Setup: Place the sample boat in the autosampler of the CIC system. The system is programmed with the appropriate combustion temperatures (typically 900-1000°C) and gas flow rates[14].
-
Combustion and Absorption: The autosampler introduces the sample into the furnace, where it undergoes pyrohydrolytic combustion in an argon/oxygen atmosphere. The resulting gases, containing hydrogen iodide, are swept into an absorption module containing an appropriate solution (e.g., a dilute sodium carbonate/bicarbonate buffer with hydrogen peroxide)[14].
-
Ion Chromatography: A loop of the absorption solution is automatically injected into the ion chromatograph. The iodide is separated from other anions on an anion-exchange column.
-
Detection and Quantification: The separated iodide is detected by a conductivity detector. The concentration is determined by comparing the peak area to a calibration curve prepared from certified iodide standards.
Causality Behind Experimental Choices:
-
Pyrohydrolytic combustion: The presence of water vapor aids in the complete combustion of the sample and the conversion of iodine to hydrogen iodide.
-
Hydrogen peroxide in absorption solution: Ensures that any elemental iodine formed during combustion is converted to iodide, preventing its loss through volatilization[14][15].
-
Anion-exchange chromatography: Provides excellent separation of iodide from other halides and common anions that may be present.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS offers unparalleled sensitivity for elemental analysis, making it suitable for both assay and trace impurity determination.
Principle: The sample is first digested to break down the organic matrix and bring the iodine into solution. The solution is then nebulized into a high-temperature argon plasma, which ionizes the iodine atoms. The ions are then separated by their mass-to-charge ratio and detected by a mass spectrometer.
Experimental Workflow:
Caption: ICP-MS Analysis Workflow.
Step-by-Step Methodology:
-
Sample Preparation (Alkaline Digestion): Accurately weigh a small amount of the diiodo-p-benzoquinone sample into a clean digestion vessel. Add a suitable volume of an alkaline digestion reagent, such as tetramethylammonium hydroxide (TMAH)[4].
-
Digestion: The vessel is sealed and heated in a microwave digestion system according to a pre-programmed temperature and pressure profile.
-
Dilution: After cooling, the digest is quantitatively transferred and diluted to a final volume with deionized water. An internal standard (e.g., Tellurium) is added to correct for instrumental drift and matrix effects[16].
-
Instrumental Analysis: The prepared solution is introduced into the ICP-MS. The instrument is tuned to monitor the mass-to-charge ratio of iodine (m/z 127).
-
Quantification: The iodine concentration is determined by comparing the signal intensity to a calibration curve prepared from certified iodide standards in a matrix-matched solution.
Causality Behind Experimental Choices:
-
Alkaline digestion (TMAH): This is crucial for iodine analysis to prevent the loss of volatile iodine species (I₂ or HI) that can occur under acidic digestion conditions[4].
-
Microwave digestion: Provides rapid and complete sample decomposition in a closed system, minimizing the risk of contamination and analyte loss.
-
Internal Standard: Compensates for variations in sample introduction, plasma conditions, and matrix suppression or enhancement effects, thereby improving the accuracy and precision of the analysis[16].
Conclusion
The elemental analysis of diiodo-p-benzoquinone demands a meticulous and well-validated approach. While the classical Schöniger flask combustion method offers a cost-effective solution, its manual nature and lower sensitivity may not be suitable for all applications. For routine, high-throughput analysis in a quality control environment, Combustion Ion Chromatography provides an excellent balance of accuracy, precision, and automation. For research and development, where the highest sensitivity may be required for both assay and impurity profiling, ICP-MS is the technique of choice, provided that careful attention is paid to sample preparation to mitigate matrix effects and prevent analyte loss.
Ultimately, the choice of methodology should be guided by the specific requirements of the analysis, available instrumentation, and the regulatory landscape. The implementation of a robust quality control system, including the use of appropriate reference materials and adherence to pharmacopeial standards, is non-negotiable for ensuring the integrity and defensibility of the analytical data.
References
-
U.S. Pharmacopeia. General Chapter <232> Elemental Impurities—Limits. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia, Chapter 2.4.20. Determination of elemental impurities. EDQM, Council of Europe, Strasbourg, France. [Link]
-
National Institute of Standards and Technology. (2010). Marine Mammal Blubber Reference and Control Materials for Use in the Determination of Halogenated Organic Compounds and Fatty Acids. [Link]
-
U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. [Link]
-
U.S. Pharmacopeia. General Chapter <233> Elemental Impurities—Procedures. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link]
-
ASTM E442-15, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International, West Conshohocken, PA, 2015. [Link]
-
National Institute of Standards and Technology. (2016). Development of Standard Reference Materials to support assessment of iodine status for nutritional and public health purposes. Am J Clin Nutr, 104(Suppl 3), 902S-906S. [Link]
-
Quality Analysis. combustion ion chromatography (CIC). [Link]
-
National Institute of Standards and Technology. Standard Reference Materials. [Link]
-
STEMart. Iodine (I) Determination by Schoniger Combustion (Oxygen Flask Combustion Method). [Link]
-
Global Substance Registration System. 2,6-DIIODO-P-BENZOQUINONE. [Link]
-
Scribd. Assays by Oxygen Flask Combustion. [Link]
-
National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]
-
Spectroscopy Online. (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]
-
Patsnap. (2025). How to Validate ICP-MS Through External Calibration Methods. [Link]
-
CPAChem. Iodine (I2) (Starting material KI) 1000mg/l in H2O. [Link]
-
National Institute of Standards and Technology. (2027). Certificate of Analysis - Standard Reference Material® 3530. [Link]
-
Scientific Research Publishing. (2017). Validation and Comparison of Two Calibration Methods for the Measurement of Stable Iodine in the Urinary Matrix by ICP-MS: Standard Addition vs. External Calibration. [Link]
-
Brazilian Journal of Analytical Chemistry. (2023). Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements. [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Iodine - Chapter 7: Analytical Methods. [Link]
-
PMC. (2016). Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. [Link]
-
digicollections.net. 2.4 Oxygen flask method. [Link]
-
American Chemical Society. (2019). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. [Link]
-
SciSpace. On the detection and determination of halogens in organic compounds. [Link]
-
ResearchGate. (2025). Reactions of p-Benzoquinone with S-Nucleophiles. [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. brjac.com.br [brjac.com.br]
- 4. Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Standard Reference Materials to support assessment of iodine status for nutritional and public health purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. Marine Mammal Blubber Reference and Control Materials for Use in the Determination of Halogenated Organic Compounds and Fatty Acids | NIST [nist.gov]
- 9. Revised general chapters for elemental analysis published in Pharmeuropa 37.2 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 10. Update of Chapter 2.4.20 on Elemental Impurities | LabAnalysis - affidabilità e precisione per analisi chimiche [labanalysis.it]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. digicollections.net [digicollections.net]
- 13. scribd.com [scribd.com]
- 14. metrohm.com [metrohm.com]
- 15. selectscience.net [selectscience.net]
- 16. Validation and Comparison of Two Calibration Methods for the Measurement of Stable Iodine in the Urinary Matrix by ICP-MS: Standard Addition vs. External Calibration [scirp.org]
Spectroscopic Characterization of 2,6-Disubstituted Quinones: A Comparative Technical Guide
Executive Summary: The Structural & Functional Imperative
In drug development, particularly for chemotherapeutic agents and antioxidants, 2,6-disubstituted-1,4-benzoquinones occupy a critical chemical space. Unlike their 2,5-isomers or monosubstituted counterparts, the 2,6-substitution pattern creates a unique electronic asymmetry along the C1-C4 axis while maintaining
This guide provides a rigorous framework for distinguishing and characterizing 2,6-disubstituted quinones using multi-modal spectroscopy. It moves beyond basic identification to functional validation, comparing these molecules against their structural isomers to ensure precise structure-activity relationship (SAR) mapping.
Comparative Spectroscopic Matrix: 2,6- vs. 2,5-Isomers[1]
The most common analytical challenge is differentiating the 2,6-disubstituted isomer (para-substituents relative to each other? No, meta-substituents relative to each other on the ring, but defined by positions 2 and 6 flanking the C1 carbonyl) from the 2,5-disubstituted isomer.
The Symmetry Rule:
-
2,6-Disubstituted: Possesses a
axis passing through C1 and C4. The molecule is not centrosymmetric.[1][2] -
2,5-Disubstituted: Possesses a center of inversion (
). The molecule is centrosymmetric .
This symmetry difference is the "Rosetta Stone" for spectroscopic differentiation.
Table 1: Isomer Differentiation Matrix
| Feature | 2,6-Disubstituted Quinone | 2,5-Disubstituted Quinone | Spectroscopic Basis |
| Two Signals (Distinct C1 & C4) | One Signal (Equivalent C1 & C4) | Symmetry: C1 and C4 are chemically non-equivalent in 2,6-isomers due to flanking groups (R vs H). | |
| IR (C=O Stretch) | Two Bands (Sym & Asym Active) | One Band (Asym Active only) | Mutual Exclusion Principle: In centrosymmetric (2,5) molecules, the symmetric stretch is IR inactive (Raman active only). |
| Singlet (2H, equivalent) | Singlet (2H, equivalent) | Both isomers have equivalent ring protons (H3/H5 in 2,6; H3/H6 in 2,5). Cannot be used alone for differentiation. | |
| UV-Vis ( | Bathochromic shift (Steric twist) | Bathochromic shift (Planar) | 2,6-substituents (e.g., t-butyl) often force the C=O out of plane, altering |
| EPR (Semiquinone) | Unique Hyperfine Coupling ( | Unique Hyperfine Coupling ( | Spin density distribution differs; 2,6-radicals often show higher stability due to steric protection of the radical center. |
Detailed Experimental Protocols
Protocol A: Structural Validation via Nuclear Magnetic Resonance ( C NMR)
Objective: Conclusively distinguish 2,6-substitution from 2,5-substitution without X-ray crystallography.
Materials:
-
Analyte: ~20 mg 2,6-disubstituted quinone (e.g., 2,6-di-tert-butyl-1,4-benzoquinone).
-
Solvent: CDCl
(Chloroform-d) or DMSO-d (if solubility is poor). -
Instrument: 400 MHz (min) NMR Spectrometer.
Methodology:
-
Sample Preparation: Dissolve 20 mg of analyte in 0.6 mL solvent. Ensure complete dissolution to maximize Signal-to-Noise (S/N) ratio for quaternary carbons.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled
C (zgpg30). -
Relaxation Delay (D1): Set to 2–5 seconds . Quinone carbonyl carbons have long
relaxation times. Short D1 leads to signal suppression. -
Scans: Minimum 512 scans (1024 preferred).
-
-
Data Processing:
-
Apply exponential multiplication (LB = 1.0–2.0 Hz) to enhance sensitivity.
-
-
Analysis Criteria (The "Count" Test):
-
Pass: Observation of two distinct signals in the carbonyl region (180–190 ppm).
-
Example (2,6-di-t-butyl):
187.2 ppm (C4, unhindered) and 188.2 ppm (C1, hindered).
-
-
Fail (Isomer Contamination): Observation of a single carbonyl peak indicates 2,5-substitution or rapid fluxional averaging (rare in quinones).
-
Protocol B: Functional Validation via UV-Vis Spectroelectrochemistry (SEC)
Objective: Determine the redox reversibility and stability of the semiquinone intermediate.
Materials:
-
Potentiostat/Galvanostat.
-
UV-Vis Spectrophotometer with fiber-optic integration.
-
SEC Cell: Optically transparent thin-layer electrochemical (OTTLE) cell (Path length: 1 mm).
-
Working Electrode: Platinum mesh; Counter: Pt wire; Ref: Ag/AgCl.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
) in Acetonitrile (MeCN).
Methodology:
-
Baseline: Record UV-Vis spectrum of the blank electrolyte.
-
Loading: Inject 1 mM quinone solution into the OTTLE cell.
-
Stepwise Reduction:
-
Apply potential steps of -100 mV increments starting from 0 V to -1.5 V.
-
Hold potential for 60 seconds at each step to reach equilibrium.
-
-
Spectral Acquisition: Trigger UV-Vis scan (200–800 nm) at the end of each potential hold.
-
Data Interpretation:
-
Isosbestic Points: Look for sharp isosbestic points (e.g., at 295 nm and 410 nm). Their presence confirms a clean conversion from Quinone (Q)
Semiquinone (Q ). -
Radical Band: 2,6-disubstituted semiquinones typically exhibit a strong, broad absorption band in the 400–450 nm region (distinct from the parent quinone).
-
Protocol C: Radical Mapping via EPR Spectroscopy
Objective: Characterize the electronic environment of the semiquinone radical anion.
Methodology:
-
In-situ Generation: Mix 1 mM quinone in ethanol with 2 mM NaOH (chemical reduction) or use an electrolytic cell.
-
Instrument Settings (X-Band):
-
Microwave Frequency: ~9.8 GHz.
-
Modulation Amplitude: 0.5 G (to resolve hyperfine splitting).
-
Power: 2 mW (avoid saturation).
-
-
Spectrum Analysis:
-
2,6-Dimethoxy-1,4-benzoquinone: Expect a triplet of septets .
-
Triplet (
) from two equivalent ring protons (H3, H5). -
Septet (
) from six equivalent methoxy protons.
-
-
Validation: Simulate the spectrum using SimFonia or EasySpin. A match in coupling constants (
) confirms the 2,6-substitution pattern.
-
Visualizing the Characterization Logic
The following diagram illustrates the decision workflow for confirming 2,6-substitution and assessing redox activity.
Figure 1: Decision tree for the spectroscopic differentiation and functional characterization of 2,6-disubstituted quinones.
Reference Data: 2,6-Di-tert-butyl-1,4-benzoquinone[4][5][6][7]
Use this data as a benchmark for calibrating your experimental setup.
| Technique | Parameter | Value / Feature | Source |
| 187.2, 188.2 ppm (CDCl | [1, 2] | ||
| 35.6 ppm (Quaternary C) | [1] | ||
| IR (KBr) | 1658, 1638 cm | [3] | |
| UV-Vis | 256 nm, 315 nm (shoulder) | [4] | |
| Electrochem | -0.65 V vs. SCE (Reversible 1e | [5] |
References
-
Sigma-Aldrich. 2,6-Di-tert-butyl-1,4-benzoquinone Product & Spectral Data.Link
- Berger, S., & Sicker, D.Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH, 2009.
-
NIST Chemistry WebBook. 2,6-Di-tert-butyl-1,4-benzoquinone IR Spectrum.Link
-
PubChem. 2,6-Di-tert-butyl-p-benzoquinone Compound Summary. National Library of Medicine. Link
-
Evans, D. H., et al. Electrochemical Reduction of Quinones in Aprotic Solvents. Journal of Electroanalytical Chemistry, 2011. Link
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 2,6-Diiodo-p-benzoquinone
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,6-diiodo-p-benzoquinone, a compound recognized for its utility in synthetic chemistry and as a cytotoxic analog of disinfection byproducts found in drinking water. Due to its hazardous nature, adherence to strict disposal procedures is paramount.
Understanding the Hazard Profile of this compound
Anticipated Hazards:
-
Sensitization: May cause an allergic skin reaction.[2]
-
Long-Term Effects: Suspected of causing genetic defects and cancer.[1][2]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2]
Given these potential hazards, this compound must be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it would likely be classified under the following hazardous waste codes:
| Hazardous Waste Classification | Description |
| D001 | Ignitability: While not explicitly stated for the diiodo- derivative, some benzoquinones are flammable solids.[1][2] |
| D002 | Corrosivity: Though not its primary hazard, its reactivity may warrant this classification. |
| D003 | Reactivity: Halogenated compounds can be reactive. |
| Toxicity Characteristic (Specific codes would depend on leaching studies) | Due to its iodine content and organic structure, it could leach toxic constituents. |
Proper Disposal Workflow
The following workflow outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
A. Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear the following PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
B. Disposal of Bulk Quantities
-
Container Selection: Choose a designated hazardous waste container that is compatible with halogenated organic compounds. The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., toxic, environmental hazard).
-
Transfer: Carefully transfer the solid this compound into the waste container in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong bases, and combustible materials.[3]
C. Disposal of Small Quantities and Contaminated Materials
For items such as contaminated gloves, weigh paper, and pipette tips:
-
Segregation: These items should be considered hazardous waste and segregated from general laboratory trash.
-
Collection: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.
-
Final Disposal: Once the container is full, it should be sealed and disposed of through your institution's hazardous waste management program.
D. Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent, such as acetone or ethanol, to dissolve any residual this compound. This rinsate is considered hazardous and must be collected in a labeled hazardous waste container for halogenated organic solvents.
-
Chemical Neutralization (Optional Advanced Step): Based on studies of similar compounds, hydrolysis under basic conditions may degrade the benzoquinone structure.[4] A subsequent rinse with a dilute solution of sodium thiosulfate could potentially reduce the iodine. However, this should only be attempted by trained personnel with a thorough understanding of the reaction, and the resulting aqueous waste should still be collected and disposed of as hazardous waste.
-
Final Cleaning: After the initial rinse (and optional neutralization), the glassware can be washed with soap and water.
Emergency Procedures
In the event of a spill:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill of solid material, carefully sweep it up, avoiding the creation of dust, and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's environmental health and safety office.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers can minimize risks to themselves and the environment. Always consult your institution's specific hazardous waste management protocols and your environmental health and safety department for any additional requirements.
References
- Merck Millipore. (n.d.). Safety Data Sheet: 2,5-Dihydroxy-3-undecyl-1,4-benzoquinone.
- MilliporeSigma. (2025, October 16).
- Thermo Fisher Scientific. (2025, September 19).
- Fisher Scientific. (2009, September 26). Safety Data Sheet: 2,6-Dimethoxy-1,4-benzoquinone.
-
PubMed. (2021, July 15). Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems. [Link]
- Global Substance Registration System. (n.d.). This compound.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
- Santa Cruz Biotechnology. (n.d.).
- Fisher Scientific. (2023, October 19).
- Cole-Parmer. (2004, November 1).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine.
-
National Institute of Standards and Technology. (n.d.). This compound. [Link]
- U.S. Environmental Protection Agency. (n.d.).
- ResearchGate. (n.d.). The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of 2,6-Di-t-butyl and 2,6-diphenyl-1,4-benzoquinone.
- Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
- ResearchGate. (2025, December 23). Reactions of p-Benzoquinone with S-Nucleophiles.
- Russian Chemical Bulletin. (n.d.). Phenyl-substituted 1,4-benzoquinone diazides. 4. Thermal decomposition of 2,6-diphenyl-1,4-benzoquinone diazide in oxygen-containing organic solvents.
- Journal of the Chemical Society of Pakistan. (n.d.). SYNTHESIS AND KINETICS OF THERMAL DECOMPOSITION OF METAL COMPLEXES OF 2,5-DIHYDROXY-1,4-BENZOQUINONE.
-
eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene.
- National Institutes of Health. (n.d.). Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline.
- Journal of the Iranian Chemical Society. (2015, December 20). Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines.
- ResearchGate. (n.d.). Structural transformations of 2,6-dimethoxy benzoquinone in alkaline....
- UTC Scholar. (2022, April 4). Theoretical studies of benzoquinone reactivity in acidic and basic environments.
- ACS Publications. (2019, August 7). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Benzoquinone imines. Part II. Hydrolysis of p-benzoquinone monoimine and p-benzoquinone di-imine.
- MDPI. (2023, March 15). Action of 2,6-Dichloro-1,4-benzoquinone on the O 2 -Evolving Activity of Photosystem II in Chlamydomonas reinhardtii Cells with and without Cell Wall: Inhibitory Effect of Its Oxidized Form.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
